Dxps-IN-1
Description
Properties
Molecular Formula |
C34H54N5O6P |
|---|---|
Molecular Weight |
659.8 g/mol |
IUPAC Name |
2-[4-[2-[acetyl(oxido)phosphoryl]oxyethyl]triazol-1-yl]-2-benzyl-3-phenylpropanoate;bis(triethylazanium) |
InChI |
InChI=1S/C22H24N3O6P.2C6H15N/c1-17(26)32(29,30)31-13-12-20-16-25(24-23-20)22(21(27)28,14-18-8-4-2-5-9-18)15-19-10-6-3-7-11-19;2*1-4-7(5-2)6-3/h2-11,16H,12-15H2,1H3,(H,27,28)(H,29,30);2*4-6H2,1-3H3 |
InChI Key |
UAJUIMMIGHWIRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC(=O)P(=O)([O-])OCCC1=CN(N=N1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 1-deoxy-D-xylulose 5-phosphate Synthase (DXPS) Inhibitors
Introduction
While specific public information on a compound designated "Dxps-IN-1" is not available, this guide provides a comprehensive overview of the mechanism of action for inhibitors of 1-deoxy-D-xylulose 5-phosphate synthase (DXPS). DXPS is a critical enzyme in the methylerythritol phosphate (MEP) pathway, essential for the biosynthesis of isoprenoids in most bacteria, apicomplexan parasites, and plants.[1][2][3] Its absence in humans makes it an attractive target for the development of novel antibiotics and herbicides.[1][3][4][5][6] This document details the enzymatic function of DXPS, the consequences of its inhibition, and the methodologies used to study these effects, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Targeting the MEP Pathway
DXPS catalyzes the first and rate-limiting step in the MEP pathway: the condensation of pyruvate and D-glyceraldehyde 3-phosphate (D-GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP).[1][2][3] DXP is a crucial branch-point metabolite, serving as a precursor for the synthesis of essential isoprenoids, as well as the vitamins thiamin diphosphate (ThDP) and pyridoxal phosphate (PLP).[2][4][7][8][9] Isoprenoids are vital for numerous cellular functions, including cell wall biosynthesis, while ThDP and PLP are essential cofactors for a multitude of metabolic enzymes.[4][7]
Inhibition of DXPS disrupts the MEP pathway, leading to a depletion of these essential downstream products. This disruption results in impaired chloroplast development and pigment loss in plants and bacteriostatic or bactericidal effects in bacteria.[1][10]
Signaling Pathway: The Methylerythritol Phosphate (MEP) Pathway
The diagram below illustrates the central role of DXPS in the MEP pathway and the point of intervention for DXPS inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Studies of 1-Deoxy-D-Xylulose-5-Phosphate Synthase from Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigating inhibitors of 1-deoxy-d-xylulose 5-phosphate synthase in a mouse model of UTI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating inhibitors of 1-deoxy-d-xylulose 5-phosphate synthase in a mouse model of UTI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revealing Donor Substrate-Dependent Mechanistic Control on DXPS, an Enzyme in Bacterial Central Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toward Understanding the Chemistry and Biology of 1-Deoxy-d-xylulose 5-phosphate (DXP) Synthase: A Unique Antimicrobial Target at the Heart of Bacterial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial target DXP synthase catalyzes the cleavage of d-xylulose 5-phosphate: a study of ketose phosphate binding and the ketol transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the Unique Mechanism of Bacterial 1-deoxy-D-xylulose 5-phosphate (DXP) Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DXP Synthase Function in a Bacterial Metabolic Adaptation and Implications for Antibacterial Strategies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dxps-IN-1: A Potent Inhibitor of 1-deoxy-D-xylulose-5-phosphate Synthase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Dxps-IN-1, a potent inhibitor of the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS). DXPS is a critical enzyme in the methylerythritol phosphate (MEP) pathway, which is essential for the biosynthesis of isoprenoids in most bacteria, apicomplexan parasites, and plants, but absent in humans. This makes DXPS an attractive target for the development of novel antimicrobial agents. This document details the mechanism of action of this compound, presents key quantitative data on its inhibitory activity, outlines experimental protocols for its study, and visualizes the relevant biochemical pathways and experimental workflows.
Introduction to 1-deoxy-D-xylulose-5-phosphate Synthase (DXPS)
1-deoxy-D-xylulose-5-phosphate synthase (DXPS) is a thiamine diphosphate (ThDP)-dependent enzyme that catalyzes the first and rate-limiting step of the MEP pathway.[1][2] This pathway is responsible for the synthesis of isopentenyl diphosphate (IDP) and dimethylallyl diphosphate (DMADP), the universal precursors for isoprenoid biosynthesis.[2][3] Isoprenoids are a large and diverse class of molecules with essential functions, including roles in cell wall biosynthesis, electron transport, and as components of signaling molecules.
DXPS catalyzes the condensation of pyruvate and D-glyceraldehyde 3-phosphate (D-GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP) and carbon dioxide.[3][4][5] The enzyme is a key regulator of the MEP pathway and is essential for the survival of organisms that utilize this pathway.[1] Its absence in mammals makes it an ideal target for the development of selective inhibitors with potential as antibiotics, herbicides, and antimalarial drugs.[3][6]
This compound: A Potent Bisubstrate Analog Inhibitor
This compound, also known as Compound 8, is a potent inhibitor of DXPS.[7] It acts as a bisubstrate analog, designed to target the unique random sequential mechanism of DXPS, which involves the formation of a ternary complex between the enzyme, the pyruvate-derived C2α-lactylthiamin diphosphate (LThDP) intermediate, and D-GAP.[3][8]
Mechanism of Action
This compound is a gem-diaryl bisubstrate analog that potently inhibits E. coli DXP synthase.[7] Its design as a bisubstrate inhibitor allows it to occupy both the pyruvate and D-GAP binding sites within the enzyme's active site, leading to potent inhibition.[8]
Quantitative Inhibitory Data
The inhibitory potency of this compound and other relevant DXPS inhibitors is summarized in the tables below. This data is crucial for comparing the efficacy of different compounds and for guiding further drug development efforts.
Table 1: Inhibitory Potency of this compound
| Compound | Target Enzyme | K_i_ (nM) | Reference |
| This compound (Compound 8) | E. coli DXPS (EcDXPS) | 2.9 | [7] |
Table 2: Inhibitory Potency of Other Key DXPS Inhibitors
| Compound | Target Enzyme | K_i_ (nM) | IC_50_ (µM) | Selectivity (over mammalian PDH) | Reference |
| D-PheTrAP | E. coli DXPS | 90 ± 10 | > 3 | >15,000-fold | [8] |
| Butyl Acetylphosphonate (BAP) | E. coli DXPS | - | - | Selective | [9][10] |
| Benzylacetylphosphonate (BnAP) | E. coli DXPS | 10,400 ± 1,300 | - | ~85-fold (over PDH) | [11] |
| Hydroxybenzaldoxime 1 | D. radiodurans DXPS | 1,000 ± 200 | - | - | [12] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of DXPS inhibitors. The following sections describe key experimental protocols.
DXPS Inhibition Assay (Coupled Assay)
A commonly used method to determine the inhibitory activity of compounds against DXPS is a coupled enzyme assay involving 1-deoxy-D-xylulose-5-phosphate reductoisomerase (IspC), the second enzyme in the MEP pathway.[4][8]
Principle: The product of the DXPS reaction, DXP, is the substrate for IspC, which catalyzes its reduction to 2-C-methyl-D-erythritol 4-phosphate (MEP) using NADPH as a cofactor. The rate of DXPS activity is therefore proportional to the rate of NADPH oxidation, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.[4][13]
Reagents:
-
HEPES buffer (100 mM, pH 8.0)
-
MgCl₂ (2 mM)
-
NaCl (5 mM)
-
Thiamine diphosphate (ThDP) (1 mM)
-
NADPH (200 µM)
-
Recombinant DXPS enzyme (e.g., 100 nM)
-
Recombinant IspC enzyme (e.g., 2 µM)
-
Pyruvate (substrate)
-
D-glyceraldehyde 3-phosphate (D-GAP) (substrate)
-
Inhibitor compound (e.g., this compound) at various concentrations
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing HEPES buffer, MgCl₂, NaCl, ThDP, NADPH, IspC, and DXPS.
-
Add the inhibitor compound at a range of concentrations to the wells.
-
Pre-incubate the mixture at a specified temperature (e.g., 23°C or 37°C) for a defined period.[8]
-
Initiate the reaction by the simultaneous addition of the substrates, pyruvate and D-GAP.
-
Monitor the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the initial reaction velocities from the linear phase of the reaction progress curves.
Determination of K_i_ and IC_50_ Values
IC_50_ Determination: The half-maximal inhibitory concentration (IC_50_) is determined by plotting the initial reaction velocities against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
K_i_ Determination: The inhibition constant (K_i_) provides a more precise measure of the inhibitor's potency. For competitive inhibitors, K_i_ can be determined by measuring the initial velocities at different substrate and inhibitor concentrations and fitting the data to the Morrison equation or by using graphical methods such as Lineweaver-Burk or Dixon plots.[8] For slow-tight-binding inhibitors, kinetic analysis of the reaction progress curves is required to determine the forward and reverse isomerization rates (k_on_ and k_off_) and the overall inhibition constant (K_i_*).[8]
Visualizations
Diagrams illustrating key pathways and experimental workflows provide a clear and concise understanding of the complex processes involved in DXPS inhibition.
The Methylerythritol Phosphate (MEP) Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Toward Understanding the Chemistry and Biology of 1-Deoxy-d-xylulose 5-phosphate (DXP) Synthase: A Unique Antimicrobial Target at the Heart of Bacterial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Studies of 1-Deoxy-D-Xylulose-5-Phosphate Synthase from Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-deoxy-D-xylulose-5-phosphate synthase - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting the Unique Mechanism of Bacterial 1-deoxy-D-xylulose 5-phosphate (DXP) Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating inhibitors of 1-deoxy-d-xylulose 5-phosphate synthase in a mouse model of UTI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective inhibition of E. coli 1-deoxy-D-xylulose-5-phosphate synthase by acetylphosphonates() - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. First crystal structures of 1-deoxy-d-xylulose 5-phosphate synthase (DXPS) from Mycobacterium tuberculosis indicate a distinct mechanism of intermediate stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | An activity-based probe for antimicrobial target DXP synthase, a thiamin diphosphate-dependent enzyme [frontiersin.org]
The Biological Activity of Alkylphosphonate Inhibitors of DXP Synthase in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates the exploration of novel antibacterial targets. One such promising target is 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), a key enzyme in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis. This pathway is essential in most pathogenic bacteria but absent in humans, making DXPS an attractive target for selective antibacterial agents. This technical guide provides an in-depth overview of the biological activity of a class of DXPS inhibitors known as alkyl acetylphosphonates (AlkylAPs), with a focus on Butylacetylphosphonate (BAP) and its derivatives, which are often referred to in the literature and may be misidentified as "Dxps-IN-1".
DXPS catalyzes the thiamin diphosphate (ThDP)-dependent condensation of pyruvate and D-glyceraldehyde 3-phosphate (D-GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP). DXP is a critical branch-point metabolite, feeding into the biosynthesis of essential isoprenoids, as well as the vital cofactors thiamin diphosphate (ThDP) and pyridoxal phosphate (PLP).[1] By inhibiting DXPS, AlkylAPs disrupt these fundamental metabolic pathways, leading to bacterial growth inhibition.
Mechanism of Action
AlkylAPs are synthetic bisubstrate analogs that mimic the natural substrates of DXPS.[2] Their mechanism of action involves entering the active site of the enzyme and forming a stable covalent adduct with the ThDP cofactor, effectively inactivating the enzyme.[3] This selective inhibition of DXPS leads to the depletion of downstream metabolites that are crucial for bacterial survival and pathogenesis. The selectivity of these inhibitors for bacterial DXPS over mammalian ThDP-dependent enzymes, such as pyruvate dehydrogenase (PDH), is a key feature that makes them promising candidates for further drug development.[1][4]
Quantitative Data on Biological Activity
The biological activity of AlkylAP inhibitors has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data for Butylacetylphosphonate (BAP) and other potent inhibitors.
Table 1: In Vitro Enzyme Inhibition and Selectivity of DXPS Inhibitors
| Inhibitor | Target Enzyme | Ki (nM) | Ki* (nM) | Selectivity (fold) vs. mammalian PDH | Reference |
| Butylacetylphosphonate (BAP) | E. coli DXPS | - | - | 60 | [1] |
| D-PheTrAP | E. coli DXPS | - | 90 ± 10 | >15,000 | [4] |
| gem-Diaryl Bisubstrate Analog (8) | E. coli DXPS | 2.9 (Kiapp) | - | >64,000 | [5] |
Ki represents the inhibition constant for slow-tight-binding inhibitors.
Table 2: Minimum Inhibitory Concentrations (MIC) of Butylacetylphosphonate (BAP) Against Various Bacterial Strains
| Bacterial Strain | Growth Medium | MIC (µM) | Reference |
| Escherichia coli MG1655 | CAMHB | 2500 | [1] |
| Escherichia coli MG1655 | M9 | 5 | [1] |
| Escherichia coli clinical isolate | CAMHB | >21505 | [1] |
| Escherichia coli clinical isolate | M9 | 11 | [1] |
| Salmonella enterica LT2 | CAMHB | 21505 | [1] |
| Salmonella enterica LT2 | M9 | 11 | [1] |
| Pseudomonas fluorescens | CAMHB | >21505 | [1] |
| Pseudomonas fluorescens | M9 | 43 | [1] |
| Bacillus anthracis Sterne | CAMHB | 5376 | [1] |
| Klebsiella pneumoniae | M9 | 1376 | [1] |
| Enterobacter cloacae | M9 | 688 | [1] |
| Klebsiella oxytoca | M9 | 43 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of DXPS inhibitors. The following are outlines of key experimental protocols cited in the literature.
DXPS Enzyme Inhibition Assay (Coupled Assay)
This assay measures the activity of DXPS by coupling the production of DXP to the activity of a downstream enzyme, IspC (DXP reductoisomerase), which consumes NADPH. The depletion of NADPH is monitored spectrophotometrically.
Materials:
-
Purified DXPS enzyme
-
Purified IspC enzyme
-
Buffer: 100 mM HEPES, 2 mM MgCl2, 5 mM NaCl, 2.5 mM DTT, pH 8[4]
-
Thiamin diphosphate (ThDP)
-
NADPH
-
Pyruvate
-
D-glyceraldehyde 3-phosphate (D-GAP)
-
DXPS inhibitor (e.g., BAP)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing buffer, ThDP, NADPH, and IspC enzyme.[4]
-
Add the DXPS inhibitor at various concentrations to the wells.
-
Add the purified DXPS enzyme to the wells and pre-incubate for a specified time (e.g., 10 minutes at 25°C).[3]
-
Initiate the reaction by the simultaneous addition of the substrates, pyruvate and D-GAP.[4]
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the IC50 and Ki values by plotting the initial velocities against the inhibitor concentrations and fitting the data to appropriate inhibition models (e.g., Morrison equation for tight-binding inhibitors).[4]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium. The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines is commonly used.
Materials:
-
Bacterial strain of interest
-
Growth medium (e.g., Cation-adjusted Mueller-Hinton Broth (CAMHB) for rich medium, M9 minimal medium for nutrient-limited conditions)[1]
-
DXPS inhibitor (e.g., BAP)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to a specific cell density (e.g., 5 x 105 CFU/mL)
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the DXPS inhibitor in the chosen growth medium in a 96-well microplate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include a positive control (bacteria in medium without inhibitor) and a negative control (medium without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest inhibitor concentration that shows no visible bacterial growth.
In Vivo Efficacy in a Mouse Model of Urinary Tract Infection (UTI)
This protocol assesses the ability of a DXPS inhibitor to prevent or treat a bacterial infection in a living organism.
Materials:
-
Female mice (e.g., C57BL/6)
-
Uropathogenic E. coli (UPEC) strain
-
DXPS inhibitor (e.g., BAP or a prodrug formulation)
-
Anesthetic
-
Catheter
-
Phosphate-buffered saline (PBS)
-
Equipment for bacterial enumeration (e.g., plating on agar)
Procedure:
-
Anesthetize the mice.
-
Inoculate the bladder of each mouse with a suspension of UPEC via a catheter.
-
Administer the DXPS inhibitor to the mice through a relevant route (e.g., oral gavage, intraperitoneal injection) at specified doses and time points (prophylactic or therapeutic).
-
At a predetermined time post-infection, euthanize the mice.
-
Aseptically harvest the bladder and kidneys.
-
Homogenize the tissues in PBS.
-
Perform serial dilutions of the homogenates and plate on appropriate agar to enumerate the bacterial load (CFU/g of tissue).
-
Compare the bacterial loads in treated versus untreated (control) groups to determine the in vivo efficacy of the inhibitor.
Visualizations
Signaling Pathway and Inhibition
Caption: The DXPS metabolic pathway and its inhibition by Alkyl Acetylphosphonates.
Experimental Workflow for Assessing DXPS Inhibitors
Caption: A typical experimental workflow for the evaluation of DXPS inhibitors.
Conclusion
The inhibition of DXPS by alkyl acetylphosphonates represents a promising strategy for the development of novel antibacterial agents. The data presented in this guide highlight the potent and selective activity of these compounds against a range of bacterial pathogens. The significant difference in the antibacterial activity of BAP in rich versus minimal media underscores the importance of considering the metabolic state of bacteria and the host environment during drug development.[1] The detailed experimental protocols and workflows provided herein offer a framework for researchers to further investigate this important class of inhibitors and their potential as next-generation antibiotics.
References
- 1. Toward Understanding the Chemistry and Biology of 1-Deoxy-d-xylulose 5-phosphate (DXP) Synthase: A Unique Antimicrobial Target at the Heart of Bacterial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting DXP synthase in human pathogens: enzyme inhibition and antimicrobial activity of butylacetylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | An activity-based probe for antimicrobial target DXP synthase, a thiamin diphosphate-dependent enzyme [frontiersin.org]
- 4. Targeting the Unique Mechanism of Bacterial 1-deoxy-D-xylulose 5-phosphate (DXP) Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent Inhibition of E. coli DXP Synthase by a gem-Diaryl Bisubstrate Analog - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Dxps-IN-1: A Novel Bisubstrate Inhibitor of DXP Synthase for Antibacterial Drug Development
Executive Summary
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents that act on unexploited cellular targets. 1-Deoxy-D-xylulose 5-phosphate synthase (DXPS), the first and rate-limiting enzyme of the methylerythritol phosphate (MEP) pathway, represents a promising target as it is essential for many bacterial pathogens but absent in humans. This technical guide provides an in-depth overview of Dxps-IN-1, a potent and selective bisubstrate inhibitor of DXPS. This compound, also identified as Compound 8 in foundational research, leverages the unique catalytic mechanism of DXPS to achieve nanomolar-level inhibition and high selectivity. This document details the mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the broader metabolic impact of targeting DXPS, offering a comprehensive resource for researchers and professionals in drug development.
Introduction: The MEP Pathway and DXPS as an Antibacterial Target
Most pathogenic bacteria, unlike humans, rely on the methylerythritol phosphate (MEP) pathway for the biosynthesis of isopentenyl diphosphate (IDP) and dimethylallyl diphosphate (DMADP). These are the universal precursors for all isoprenoids, which are vital for numerous cellular functions, including cell wall biosynthesis, electron transport, and signal transduction. The enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) catalyzes the first committed step of this pathway: the condensation of pyruvate and D-glyceraldehyde 3-phosphate (D-GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP).[1]
DXP is a critical metabolic branchpoint, feeding into three essential biosynthetic routes:
-
Isoprenoid Synthesis: via the MEP pathway.[1]
-
Thiamin Diphosphate (ThDP, Vitamin B1) Synthesis: ThDP is an essential cofactor for numerous enzymes, including DXPS itself.[2]
-
Pyridoxal Phosphate (PLP, Vitamin B6) Synthesis: PLP is a crucial cofactor for a wide range of metabolic reactions, particularly those involving amino acids.[2]
The essentiality of these three pathways and the absence of the MEP pathway in humans make DXPS an ideal target for the development of selective antibacterial agents.[3]
Mechanism of Action of DXPS and Bisubstrate Inhibition
DXPS is a ThDP-dependent enzyme with a catalytic mechanism that is distinct from other enzymes in its class, such as human pyruvate dehydrogenase (PDH).[4] The key steps are:
-
Pyruvate binds and reacts with the enzyme-bound ThDP cofactor to form a C2α-lactylThDP (LThDP) intermediate.
-
Uniquely, this LThDP intermediate is remarkably stable on DXPS.[5]
-
The binding of the second substrate, D-GAP, induces a conformational change that triggers the decarboxylation of LThDP to form an enamine intermediate.
-
This enamine then attacks D-GAP, leading to the formation of DXP and regeneration of the ThDP cofactor.
This "ligand-gated" mechanism, which requires the formation of a ternary E-LThDP-D-GAP complex before the first chemical turnover (decarboxylation), is a key feature that can be exploited for selective inhibition.[1][5] Inhibitors designed to mimic this ternary complex by occupying both the pyruvate and D-GAP binding sites simultaneously are known as bisubstrate inhibitors. This compound is a prime example of this advanced inhibitor class.[5][6]
Quantitative Data: this compound and Other DXPS Inhibitors
This compound (Compound 8) has demonstrated exceptional potency against E. coli DXPS (EcDXPS) with a nanomolar inhibition constant (Ki). Furthermore, its design as a bisubstrate analog confers remarkable selectivity over related mammalian enzymes.[5][6]
Table 1: In Vitro Activity of this compound
| Compound | Target Enzyme | K |
Selectivity vs. Porcine PDH | Reference(s) |
|---|
| This compound (Cmpd 8) | E. coli DXPS | 2.9 nM | >64,000-fold |[5][6] |
For context, the antibacterial activity of other DXPS inhibitors, such as the alkyl acetylphosphonates (AlkylAPs), has been characterized. Their efficacy is often dependent on the bacterial growth medium, with significantly greater potency observed in minimal media that more closely mimic nutrient-limited host environments.[1]
Table 2: Comparative Antibacterial Activity (MIC) of Selected DXPS Inhibitors
| Inhibitor | Bacterial Strain | MIC in Rich Medium (µM) | MIC in Minimal Medium (µM) | Reference(s) |
|---|---|---|---|---|
| Butyl AP (BAP) | E. coli MG1655 | 2500 | 5 | [1] |
| Butyl AP (BAP) | E. coli (clinical isolate) | >21505 | 11 | [1] |
| Butyl AP (BAP) | Salmonella enterica LT2 | >21505 | 11 | [1] |
| pro-hpAP (Prodrug) | UPEC CFT073 (in urine) | - | 5 |[7][8] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.[1]
Experimental Protocols
This assay is used to determine the rate of DXP formation and quantify inhibitor potency (Ki or IC50). It couples the DXPS reaction to the subsequent reaction catalyzed by DXP reductoisomerase (IspC), which consumes NADPH, allowing for spectrophotometric monitoring.[9][10]
Materials:
-
HEPES buffer (pH 8.0)
-
MgCl
2 -
NaCl
-
Thiamin Diphosphate (ThDP)
-
NADPH
-
Purified DXPS enzyme
-
Purified IspC enzyme (coupling enzyme)
-
Pyruvate (substrate 1)
-
D-GAP (substrate 2)
-
Test inhibitor (e.g., this compound)
-
96-well microplate and plate reader capable of reading absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing HEPES buffer, MgCl
2, NaCl, ThDP, NADPH, and the IspC enzyme. -
Add the DXPS enzyme to the mixture.
-
Add varying concentrations of the test inhibitor to the wells and pre-incubate for a defined period (e.g., 10 minutes at 25°C) to allow for inhibitor-enzyme binding.[10]
-
Initiate the enzymatic reaction by adding a mixture of the substrates, pyruvate and D-GAP.[9]
-
Immediately monitor the decrease in NADPH absorbance at 340 nm over time.
-
Calculate the initial velocity of the reaction from the linear phase of the absorbance curve.
-
Plot the initial velocities against the inhibitor concentrations. The data can be fitted to the Morrison equation for tight-binding inhibitors like this compound to determine the apparent K
i(Kiapp).[5]
This protocol determines the minimum concentration of an antibacterial agent required to inhibit bacterial growth in vitro.
Materials:
-
Bacterial strain of interest (e.g., E. coli).
-
Growth medium (e.g., Cation-adjusted Mueller-Hinton Broth for rich medium, or a defined minimal medium like M9).[1]
-
Test inhibitor stock solution.
-
Sterile 96-well microplates.
-
Bacterial incubator.
Procedure:
-
Grow an overnight culture of the bacterial strain in the chosen medium.
-
Dilute the overnight culture to a standardized inoculum density (e.g., ~5 x 10^5 CFU/mL).
-
In a 96-well plate, perform a serial two-fold dilution of the test inhibitor in the growth medium.
-
Inoculate each well (except for a sterility control) with the standardized bacterial suspension. Include a positive growth control well with no inhibitor.
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest inhibitor concentration in which no visible bacterial growth (turbidity) is observed.[1]
Metabolic Impact and Therapeutic Strategy
Inhibiting DXPS with an agent like this compound creates a metabolic bottleneck, simultaneously disrupting the supply of precursors for isoprenoids, ThDP, and PLP. This multi-pathway disruption makes it difficult for bacteria to develop resistance and can create new vulnerabilities.
For example, studies with the DXPS inhibitor BAP have shown that impairing DXPS function in uropathogenic E. coli (UPEC) hinders its ability to adapt to the host urinary tract environment. Specifically, DXPS inhibition prevents the detoxification of D-serine, a host metabolite, because the detoxification process relies on a PLP-dependent enzyme. This creates a metabolic vulnerability that can be exploited with combination therapies.[2][11] This principle highlights the potential for DXPS inhibitors to not only act as standalone agents but also to function as sensitizers in combination therapies against adaptable pathogens.
Challenges and Future Directions
While this compound represents a significant advancement, the development of DXPS inhibitors into clinical candidates faces several challenges common to this class of molecules:
-
Cell Permeability: The charged nature of many inhibitors can limit their ability to cross the bacterial cell wall and membrane. The development of prodrugs, such as pro-hpAP, which are metabolically activated inside the cell, is a promising strategy to overcome this hurdle.[7][8]
-
In Vivo Efficacy: While in vitro potency is high, demonstrating efficacy in animal infection models is the crucial next step. The first in vivo studies using DXPS inhibitors have shown a partial protective effect in a mouse model of UTI, establishing important proof-of-concept.[12][13]
-
Spectrum of Activity: Further studies are needed to determine the spectrum of activity of this compound against a broad range of clinically relevant pathogens.
Future work will likely focus on optimizing the pharmacokinetic properties of bisubstrate inhibitors, evaluating their efficacy in various infection models, and exploring their potential in combination therapies to combat multidrug-resistant bacteria.
Conclusion
This compound is a highly potent and selective bisubstrate inhibitor of DXP synthase, validating the strategy of targeting the unique ternary complex of the DXPS catalytic mechanism. By achieving nanomolar potency and exceptional selectivity, it stands as a powerful chemical probe for studying DXPS function and a promising lead scaffold for the development of a new class of antibiotics. The disruption of multiple essential metabolic pathways through a single molecular target underscores the significant potential of DXPS inhibitors in the urgent search for novel antibacterial therapies.
References
- 1. Toward Understanding the Chemistry and Biology of 1-Deoxy-d-xylulose 5-phosphate (DXP) Synthase: A Unique Antimicrobial Target at the Heart of Bacterial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DXP Synthase Function in a Bacterial Metabolic Adaptation and Implications for Antibacterial Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial target DXP synthase catalyzes the cleavage of d-xylulose 5-phosphate: a study of ketose phosphate binding and the ketol transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Unique Mechanism of Bacterial 1-deoxy-D-xylulose 5-phosphate (DXP) Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigating inhibitors of 1-deoxy-d-xylulose 5-phosphate synthase in a mouse model of UTI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | An activity-based probe for antimicrobial target DXP synthase, a thiamin diphosphate-dependent enzyme [frontiersin.org]
- 10. Potent Inhibition of E. coli DXP Synthase by a gem-Diaryl Bisubstrate Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DXP Synthase Function in a Bacterial Metabolic Adaptation and Implications for Antibacterial Strategies [ouci.dntb.gov.ua]
- 12. Investigating inhibitors of 1-deoxy-d-xylulose 5-phosphate synthase in a mouse model of UTI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Structure-Activity Relationship of 1-Deoxy-d-xylulose 5-Phosphate Synthase (DXPS) Inhibitors
Disclaimer: No publicly available information was found for a compound specifically named "Dxps-IN-1". This guide provides a comprehensive overview of the structure-activity relationships of various known inhibitors of 1-deoxy-d-xylulose 5-phosphate synthase (DXPS), serving as a technical resource for researchers and drug development professionals in this area.
Introduction
1-Deoxy-d-xylulose 5-phosphate synthase (DXPS) is a crucial enzyme in the methylerythritol phosphate (MEP) pathway, which is responsible for the biosynthesis of isoprenoid precursors in most bacteria, apicomplexan parasites, and plants.[1][2] The absence of this pathway in humans makes DXPS an attractive target for the development of novel antibiotics, antimalarials, and herbicides.[3][4] DXPS catalyzes the thiamine diphosphate (ThDP)-dependent condensation of pyruvate and D-glyceraldehyde 3-phosphate (D-GAP) to form 1-deoxy-d-xylulose 5-phosphate (DXP).[3][5] DXP is a critical branch-point metabolite, serving as a precursor for the synthesis of thiamine (vitamin B1), pyridoxal (vitamin B6), and isoprenoids.[2][4] This guide delves into the structure-activity relationships of compounds designed to inhibit this key enzyme.
Signaling Pathway and Mechanism
DXPS is a ThDP-dependent enzyme that functions as a dimer.[3][6] Its catalytic mechanism is distinct from other ThDP-dependent enzymes, following a random sequential mechanism where both substrates, pyruvate and D-GAP, can bind to the enzyme independently.[2][3] The binding of D-GAP to the enzyme-C2α-lactylthiamin diphosphate (LThDP) complex significantly accelerates the rate of decarboxylation, a key regulatory step in the catalytic cycle.[2][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Toward Understanding the Chemistry and Biology of 1-Deoxy-d-xylulose 5-phosphate (DXP) Synthase: A Unique Antimicrobial Target at the Heart of Bacterial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Studies of 1-Deoxy-D-Xylulose-5-Phosphate Synthase from Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating inhibitors of 1-deoxy-d-xylulose 5-phosphate synthase in a mouse model of UTI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial target DXP synthase catalyzes the cleavage of d-xylulose 5-phosphate: a study of ketose phosphate binding and the ketol transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Targeting the Unique Mechanism of Bacterial 1-deoxy-D-xylulose 5-phosphate (DXP) Synthase - PMC [pmc.ncbi.nlm.nih.gov]
The MEP Pathway: A Comprehensive Technical Guide to its Activity Across Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway, represents a critical metabolic route for the biosynthesis of isoprenoids, a vast and functionally diverse class of natural products. Isoprenoids are fundamental for life, playing essential roles in processes ranging from cell membrane rigidity and electron transport to photosynthesis and hormone-based signaling. The discovery of the MEP pathway has not only reshaped our understanding of isoprenoid biosynthesis but has also opened new avenues for the development of targeted antimicrobial agents and herbicides, owing to its distinct distribution across the domains of life. This guide provides an in-depth exploration of the organisms in which the MEP pathway is active, detailed experimental protocols for its study, and a compilation of quantitative data to support further research and development.
Distribution of the MEP Pathway Across Organisms
The MEP pathway is characterized by a distinct phylogenetic distribution, making it a prime target for selective inhibitors. Its presence or absence in different organisms is a key factor in the development of drugs with high specificity and low off-target effects in humans.
Active in:
-
Bacteria: The MEP pathway is the primary route for isoprenoid biosynthesis in most eubacteria, including a wide range of pathogenic species.[1][2][3] This includes both Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and many Gram-positive bacteria.[2] Notable pathogens relying on this pathway include Mycobacterium tuberculosis and Chlamydia trachomatis.[4] The essentiality of this pathway for bacterial survival makes it an attractive target for the development of novel antibiotics.
-
Plants: Plants are unique in that they possess both the MEP and the mevalonate (MVA) pathways for isoprenoid biosynthesis, which are spatially segregated within the cell.[1] The MEP pathway is localized in the plastids, where it is responsible for the synthesis of essential isoprenoids such as carotenoids, chlorophylls, and hormones like abscisic acid and gibberellins.[1][5] The cytosolic MVA pathway, on the other hand, produces precursors for sterols and sesquiterpenes.
-
Algae: Green algae are known to utilize the MEP pathway for isoprenoid biosynthesis.[1]
-
Protozoa (Apicomplexa): Several apicomplexan parasites, including the causative agent of malaria, Plasmodium falciparum, rely exclusively on the MEP pathway for isoprenoid synthesis.[3][4] This metabolic distinction from their human hosts is a cornerstone of antimalarial drug development, with the MEP pathway enzymes being validated drug targets.
Inactive in:
-
Archaea: Archaea exclusively utilize the MVA pathway for the synthesis of their unique isoprenoid-based membrane lipids.[1][6][7][8]
-
Fungi: Fungi, including yeasts like Saccharomyces cerevisiae, employ the MVA pathway for isoprenoid biosynthesis.[1] However, some recent studies suggest the possibility of a functional MEP pathway in certain fungal species under specific conditions.[9][10]
-
Animals: Animals, including humans, exclusively use the MVA pathway for the production of all isoprenoids, such as cholesterol and steroid hormones. The absence of the MEP pathway in animals is the primary reason it is considered an excellent target for antimicrobial drugs with minimal host toxicity.[1][4]
Core Signaling Pathway Diagram
References
- 1. profoldin.com [profoldin.com]
- 2. researchgate.net [researchgate.net]
- 3. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the IspD Enzyme in the MEP Pathway: Identification of a Novel Fragment Class - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylerythritol phosphate pathway to isoprenoids: kinetic modeling and in silico enzyme inhibitions in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Drug Targets in Isoprenoid Biosynthetic Pathway for Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Dxps-IN-1: A Potent Inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXPS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dxps-IN-1, a potent inhibitor of the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXPS). It details the target enzyme and its critical metabolic pathway, the inhibitory characteristics of this compound, and the experimental protocols for its characterization.
Core Concepts: The Target Enzyme and Pathway
This compound targets 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), a crucial enzyme in the methylerythritol phosphate (MEP) pathway.[1][2][3][4][5] This pathway is responsible for the biosynthesis of isoprenoids, which are essential for various cellular functions.[2] The MEP pathway is found in most bacteria, parasites, and plants, but is absent in humans, making DXPS an attractive target for the development of novel antibiotics.[2]
DXPS catalyzes the first committed step in the MEP pathway: the condensation of pyruvate and D-glyceraldehyde 3-phosphate (D-GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP).[2] This reaction is dependent on the cofactor thiamine diphosphate (ThDP).[2] Inhibition of DXPS disrupts the production of essential downstream metabolites, including isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), ultimately leading to bacterial cell death.
Quantitative Data for this compound
This compound, also referred to as Compound 8 in the primary literature, is a highly potent, slow, tight-binding inhibitor of E. coli DXPS (EcDXPS).[1][4] It is a bisubstrate analog, featuring a gem-dibenzyl glycine moiety linked to an acetylphosphonate group via a triazole linker.[4] This design allows it to mimic both the pyruvate and D-GAP substrates, contributing to its high affinity for the enzyme.
| Parameter | Value | Target Enzyme | Notes | Reference |
| Ki | 2.9 nM | E. coli DXPS | [1] | |
| Inhibition Type | Slow, tight-binding | E. coli DXPS | Contacts with residues R99 and R478 are crucial for its potent inhibition. | [2][4] |
Experimental Protocols
The primary method for quantifying the inhibitory activity of this compound is a coupled-enzyme assay.
DXPS-IspC Coupled Assay for Inhibitor Potency
This assay measures the production of DXP by DXPS by coupling it to the subsequent reaction catalyzed by DXP reductoisomerase (IspC), which consumes NADPH. The rate of NADPH depletion, monitored by the decrease in absorbance at 340 nm, is directly proportional to the activity of DXPS.
Materials:
-
Recombinant purified E. coli DXPS (EcDXPS)
-
Recombinant purified DXP reductoisomerase (IspC)
-
This compound (or other inhibitors)
-
Enzyme reaction buffer: 100 mM HEPES (pH 8.0), 2 mM MgCl₂, 5 mM NaCl, 1 mM ThDP
-
NADPH
-
Pyruvate
-
D-Glyceraldehyde 3-phosphate (D-GAP)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing EcDXPS (e.g., 100 nM final concentration) and IspC (e.g., 2 µM final concentration) in the enzyme reaction buffer.
-
Inhibitor Pre-incubation: Add varying concentrations of this compound to the wells containing the enzyme mixture. Allow for a pre-incubation period of 10 minutes at 25°C to permit inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrates, pyruvate and D-GAP, to the wells.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at 25°C. Record the initial velocities of the reactions.
-
Data Analysis: Plot the initial velocities as a function of the inhibitor concentration. The data can then be fitted to appropriate equations, such as the Morrison equation for tight-binding inhibitors, to determine the Ki value.
Mechanism of Action of this compound
This compound exhibits a slow, tight-binding inhibition mechanism, which is characterized by an initial weak binding event followed by a slower isomerization to a more tightly bound complex. This two-step process contributes to its low nanomolar potency. As a bisubstrate analog, this compound occupies both the pyruvate and D-GAP binding sites within the DXPS active site. This dual occupancy is a key feature that exploits the unique ternary complex formation required by the DXPS catalytic mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Potent Inhibition of E. coli DXP Synthase by a gem-Diaryl Bisubstrate Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potent Inhibition of E. coli DXP Synthase by a gem-Diaryl Bisubstrate Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Review of 1-deoxy-D-xylulose-5-phosphate synthase inhibitors
An In-depth Technical Guide to Inhibitors of 1-Deoxy-D-xylulose-5-Phosphate Synthase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical review of inhibitors targeting 1-deoxy-D-xylulose-5-phosphate synthase (DXS), a critical enzyme in the methylerythritol 4-phosphate (MEP) pathway. The MEP pathway is essential for the biosynthesis of isoprenoids in most bacteria, apicomplexan parasites, and plants, but is absent in humans, making its enzymes attractive targets for the development of novel anti-infective agents and herbicides.[1][2] DXS catalyzes the first, rate-limiting step of this pathway, the condensation of pyruvate and D-glyceraldehyde 3-phosphate (D-GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP).[3][4]
The MEP Pathway and the Role of DXS
The MEP pathway is responsible for the synthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for all isoprenoids.[1] Isoprenoids are a vast and diverse class of molecules with essential functions, including roles in cell wall biosynthesis, electron transport, and as precursors to vitamins and hormones. The central role of DXS in this pathway makes it a key point for metabolic regulation and a prime target for inhibition.
Key Classes of DXS Inhibitors
Several classes of compounds have been investigated as inhibitors of DXS. These can be broadly categorized based on their mechanism of action and chemical structure.
-
Substrate Analogs: These inhibitors mimic the natural substrates of DXS, pyruvate, and D-GAP.
-
Fluoropyruvate: An early example of a mechanism-based inhibitor that acts as a pyruvate mimic. It modifies the thiamine diphosphate (ThDP) cofactor, leading to a dead-end intermediate. However, its lack of specificity for DXS over other ThDP-dependent enzymes limits its therapeutic potential.
-
Acetylphosphonates: This class of compounds also mimics pyruvate. Alkyl acetylphosphonates, such as butylacetylphosphonate (BAP), have shown selective inhibition of bacterial DXS. Structure-activity relationship (SAR) studies have focused on modifying the alkyl chain to improve potency and selectivity.
-
-
Thiamine Diphosphate (ThDP) Mimics: These inhibitors target the binding site of the essential cofactor, ThDP. Given the conserved nature of the ThDP binding site among ThDP-dependent enzymes, achieving selectivity can be challenging.
-
Other Inhibitors:
Quantitative Data on DXS Inhibitors
The following table summarizes the inhibitory activity of selected DXS inhibitors against various organisms.
| Inhibitor | Inhibitor Class | Target Organism/Enzyme | Inhibition Metric | Value | Reference(s) |
| Ketoclomazone (2a) | Other | E. coli DXPS | K | 5 µM (vs. Pyruvate) | [6] |
| E. coli DXPS | K | 9 µM (vs. D-GAP) | [6] | ||
| Porcine PDH E1 | K | 44 nM (vs. ThDP) | [6] | ||
| Carboxylate 3a | Other | E. coli DXPS | K | 5 µM (vs. Pyruvate) | [6] |
| E. coli DXPS | K | 9 µM (vs. D-GAP) | [6] | ||
| Porcine PDH E1 | K | 127 nM (vs. ThDP) | [6] | ||
| Ketoclomazone | Other | H. influenzae | MIC | 12.5 µg/mL | [2] |
| Butylacetylphosphonate | Acetylphosphonate | E. coli DXP synthase | - | Selective Inhibition | [7] |
| Compound 1 | Thiazole derivative | D. radiodurans DXPS | % Inhibition @ 100 µM | 39% | [8] |
| E. coli ΔTolC | MIC | 28 µM | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of DXS inhibitors are provided below.
DXS-DXR Coupled Spectrophotometric Assay
This assay measures DXS activity by coupling the production of DXP to the activity of the subsequent enzyme in the MEP pathway, DXP reductoisomerase (DXR), which reduces DXP to MEP in an NADPH-dependent reaction. The consumption of NADPH is monitored spectrophotometrically at 340 nm.
Materials:
-
Purified DXS enzyme
-
Purified DXR (IspC) enzyme (in excess)
-
1 M HEPES buffer, pH 8.0
-
1 M MgCl₂
-
1 M NaCl
-
1 M Dithiothreitol (DTT)
-
100 mM Thiamine diphosphate (ThDP)
-
10 mM NADPH
-
100 mM Pyruvate
-
100 mM D-glyceraldehyde 3-phosphate (D-GAP)
-
Inhibitor stock solution
-
96-well microplate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction buffer containing 100 mM HEPES (pH 8.0), 2 mM MgCl₂, 5 mM NaCl, and 2.5 mM DTT.[9]
-
In each well of a 96-well plate, add the following components to the reaction buffer:
-
Pre-incubate the mixture at the desired temperature (e.g., 23°C or 37°C) for a few minutes.[9]
-
Initiate the reaction by adding the substrates, pyruvate and D-GAP, to final concentrations of, for example, 50-250 µM each.[9]
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the IC₅₀ or Kᵢ values by plotting the reaction rates against the inhibitor concentrations.
LC-MS/MS-Based Assay for DXP Quantification
This method allows for the direct and sensitive quantification of DXP produced by the DXS-catalyzed reaction, which is particularly useful for studying inhibitors without the potential for interference with the coupling enzyme used in the spectrophotometric assay.[10][11]
Materials:
-
Purified DXS enzyme
-
Reaction buffer (e.g., 100 mM HEPES, pH 7.5)[11]
-
Substrates (Pyruvate, D-GAP)
-
Cofactors (MgCl₂, ThDP)
-
Inhibitor stock solution
-
Quenching solution (e.g., cold methanol)
-
Internal standard (e.g., ¹³C-labeled DXP)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing reaction buffer, DXS enzyme, cofactors, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the substrates.
-
Incubate the reaction at a controlled temperature for a specific time (e.g., 10 minutes).
-
-
Sample Quenching and Preparation:
-
Stop the reaction by adding a quenching solution (e.g., cold methanol).
-
Add a known concentration of the internal standard.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate DXP from other reaction components using a suitable HPLC gradient.
-
Detect and quantify DXP and the internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
The specific MRM transitions for DXP and the internal standard need to be optimized for the instrument used.
-
-
Data Analysis:
-
Calculate the amount of DXP produced in each reaction by comparing the peak area ratio of DXP to the internal standard against a standard curve.
-
Determine the inhibitory effect by comparing the amount of DXP produced in the presence and absence of the inhibitor.
-
Visualizations
MEP Pathway
Caption: The Methylerythritol 4-Phosphate (MEP) Pathway with the DXS inhibition point.
Experimental Workflow: DXS-DXR Coupled Assay
Caption: Workflow for the DXS-DXR coupled spectrophotometric assay.
Logical Relationship: Virtual Screening Workflow for DXS Inhibitors
Caption: A typical workflow for virtual screening of potential DXS inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. The herbicide ketoclomazone inhibits 1-deoxy-D-xylulose 5-phosphate synthase in the 2-C-methyl-D-erythritol 4-phosphate pathway and shows antibacterial activity against Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition Studies on Enzymes Involved in Isoprenoid Biosynthesis: Focus on Two Potential Drug Targets: DXR and IDI-2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of ketoclomazone and its analogues as inhibitors of 1-deoxy-d-xylulose 5-phosphate synthases and other thiamine diphosphate (ThDP)-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of ketoclomazone and its analogues as inhibitors of 1-deoxy-d-xylulose 5-phosphate synthases and other thiamine diphosphate (ThDP)-dependent enzymes - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Toward Understanding the Chemistry and Biology of 1-Deoxy-d-xylulose 5-phosphate (DXP) Synthase: A Unique Antimicrobial Target at the Heart of Bacterial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Targeting the Unique Mechanism of Bacterial 1-deoxy-D-xylulose 5-phosphate (DXP) Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring the activity of 1-deoxy-D-xylulose 5-phosphate synthase, the first enzyme in the MEP pathway, in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solubilizing Dxps-IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dxps-IN-1 is a potent inhibitor of 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), a key enzyme in the methylerythritol phosphate (MEP) pathway.[1][2][3] This pathway is essential for the biosynthesis of isoprenoids in most bacteria, plants, and apicomplexan parasites, but is absent in humans, making DXPS an attractive target for the development of novel antibacterial agents and herbicides.[3][4][5][6] Proper solubilization of this compound is critical for obtaining accurate and reproducible results in cell-based assays. These application notes provide detailed protocols for the solubilization and use of this compound, ensuring its stability and bioavailability in a cellular context.
Chemical Properties and Solubility
Table 1: General Properties of this compound
| Property | Description |
| Target | 1-deoxy-D-xylulose-5-phosphate synthase (DXPS)[1] |
| Pathway | Methylerythritol phosphate (MEP) pathway[3][4] |
| Reported Activity | Inhibitor of E. coli DXPS with a Ki of 2.9 nM; exhibits antibacterial activity[1] |
| Common Solvent | Dimethyl sulfoxide (DMSO) is recommended for initial stock solution preparation.[7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound. It is recommended to perform a small-scale solubility test first to determine the optimal concentration for the stock solution.
Materials:
-
This compound (powder)
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the vial of this compound powder and anhydrous DMSO to room temperature.
-
Calculate the required amount of this compound and DMSO to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Carefully weigh the this compound powder and add it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle heating up to 37°C can also be applied, but care should be taken to avoid degradation.[7]
-
Once completely dissolved, visually inspect the solution for any particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[7]
Table 2: Recommended Starting Concentrations for Stock and Working Solutions
| Solution | Recommended Solvent | Suggested Concentration Range | Storage Conditions |
| Stock Solution | Anhydrous DMSO | 1-20 mM (determine empirically) | -20°C or -80°C (long-term) |
| Intermediate Dilution | Anhydrous DMSO | 100 µM - 1 mM | -20°C (short-term) |
| Working Solution | Cell culture medium | 10 nM - 10 µM (final assay concentration) | Use immediately |
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into an aqueous cell culture medium for treating cells.
Materials:
-
This compound concentrated stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile polypropylene tubes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO if necessary to achieve an intermediate concentration. This can help prevent precipitation when diluting into the aqueous medium.
-
To prepare the final working solution, dilute the DMSO stock or intermediate solution into pre-warmed cell culture medium. It is crucial to add the DMSO solution to the medium and mix immediately by gentle pipetting or inversion.
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, with 0.1% being ideal for most cell lines to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the this compound treated samples.
-
Use the freshly prepared working solution immediately for your cell-based assay.
Mandatory Visualizations
Caption: Experimental workflow for solubilizing and using this compound.
Caption: The MEP pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional Identification of 1-Deoxy-d-Xylulose-5-Phosphate Synthase (DXPS) as an Effective Herbicide Target for the Discovery of Novel Potent Inhibitors through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DXP Synthase Function in a Bacterial Metabolic Adaptation and Implications for Antibacterial Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating inhibitors of 1-deoxy-d-xylulose 5-phosphate synthase in a mouse model of UTI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.selleckchem.com [file.selleckchem.com]
Application of DXP Synthase Inhibitors in Antimicrobial Research
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial targets. 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) has emerged as a promising target for the development of new antibiotics. DXPS is a key enzyme in the methylerythritol phosphate (MEP) pathway, which is essential for the biosynthesis of isoprenoids in most bacteria, but absent in humans. Isoprenoids are vital for various cellular processes, including cell wall synthesis and electron transport, making the MEP pathway an attractive target for selective antibacterial agents. This document provides detailed information on the application of DXP synthase inhibitors, specifically focusing on Butyl Acetylphosphonate (BAP) and the prodrug Homopropargyl Acetylphosphonate (pro-hpAP), in antimicrobial research. While the specific term "Dxps-IN-1" is not a standardized identifier in the reviewed literature, BAP and pro-hpAP represent well-characterized inhibitors of this enzyme.
Mechanism of Action
DXP synthase catalyzes the condensation of pyruvate and D-glyceraldehyde 3-phosphate (D-GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP). Inhibitors like BAP are synthetic analogs of the substrate pyruvate. They act by binding to the active site of the DXPS enzyme, preventing the natural substrate from binding and thereby inhibiting the entire MEP pathway. This disruption of isoprenoid biosynthesis leads to bacterial cell death. To enhance cellular uptake, particularly in Gram-negative bacteria, a prodrug strategy has been successfully employed. For instance, pro-hpAP is an enamide prodrug of homopropargyl acetylphosphonate that is designed to be transported into the bacterial cell via peptide transporters, where it is then hydrolyzed to release the active inhibitor.[1][2]
Data Presentation
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of the in vitro antimicrobial activity of a compound. The following table summarizes the MIC values for BAP and pro-hpAP against a range of bacterial species.
| Compound | Organism | Strain | MIC (µM) | Reference |
| Butyl Acetylphosphonate (BAP) | Escherichia coli | MG1655 | 5 | [1] |
| Escherichia coli (UPEC) | CFT073 | 1250 (in urine) | [3] | |
| Pro-hpAP | Escherichia coli | MG1655 | ~0.02 | [3] |
| Escherichia coli (UPEC) | CFT073 | 5 (in urine) | [3] | |
| Salmonella typhimurium | <0.625 | [1] | ||
| Enterobacter cloacae | <0.625 | [1] | ||
| Klebsiella oxytoca | 10 | [1] | ||
| Pseudomonas aeruginosa | >40 | [1] | ||
| Pseudomonas fluorescens | >40 | [1] |
Cytotoxicity
Evaluating the cytotoxic potential of antimicrobial compounds against mammalian cells is crucial for assessing their safety profile. While specific IC50 values for BAP and pro-hpAP against mammalian cell lines were not detailed in the reviewed literature, studies on the in vivo efficacy of these compounds in mouse models have provided some safety information. BAP was reported to be well-tolerated at high doses in mice.[1] Similarly, acute safety studies of pro-hpAP in mice showed no signs of toxicity.[3]
A generalized protocol for determining the cytotoxicity of a compound using a mammalian cell line is provided in the Experimental Protocols section.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is adapted from standard methodologies and is suitable for determining the MIC of DXP synthase inhibitors.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound (e.g., BAP, pro-hpAP) stock solution
-
Resazurin solution (optional, for viability indication)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).
-
Prepare a bacterial inoculum suspension and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 100 µL of the diluted bacterial suspension to each well (except the negative control).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible bacterial growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of a compound over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
MHB or other appropriate broth
-
Test compound at concentrations relative to its MIC (e.g., 1x, 2x, 4x MIC)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Agar plates
Procedure:
-
Prepare flasks containing MHB with the test compound at the desired concentrations.
-
Inoculate the flasks with a bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control flask without the compound.
-
Incubate the flasks at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate a defined volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.
Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of a compound on a mammalian cell line (e.g., HepG2, A549).
Materials:
-
Mammalian cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Mandatory Visualizations
Caption: Signaling pathway of DXP synthase and its inhibition.
Caption: Experimental workflow for a Minimum Inhibitory Concentration (MIC) assay.
Caption: Logical relationship of prodrug activation and target inhibition.
References
Probing Bacterial Metabolic Pathways with Dxps-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic resistance necessitates the exploration of novel bacterial targets. The methylerythritol phosphate (MEP) pathway, essential for the biosynthesis of isoprenoids in most bacteria but absent in humans, presents a promising avenue for the development of new anti-infective agents. The first enzyme in this pathway, 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), is a critical control point and an attractive target for selective inhibition.[1][2][3][4][5]
This document provides detailed application notes and protocols for utilizing Dxps-IN-1 , a representative alkyl acetylphosphonate inhibitor of DXPS, to probe bacterial metabolic pathways. For the purpose of this guide, we will focus on Butyl Acetylphosphonate (BAP) as a well-characterized example of this class of inhibitors. These protocols are designed to assist researchers in investigating the metabolic consequences of DXPS inhibition, identifying metabolic vulnerabilities, and screening for new antibacterial compounds.
Mechanism of Action
This compound (represented by BAP) acts as a competitive inhibitor of DXPS with respect to its substrate, pyruvate.[1] It mimics the natural substrate and binds to the active site of the enzyme, preventing the synthesis of 1-deoxy-D-xylulose 5-phosphate (DXP), the first intermediate in the MEP pathway. This blockade disrupts the downstream production of essential isoprenoids, which are vital for various cellular processes, including cell wall biosynthesis, electron transport, and quorum sensing.
Quantitative Data Summary
The inhibitory activity of this compound (represented by BAP) against DXPS and its effect on bacterial growth are summarized below. It is crucial to note that the antimicrobial potency of BAP is highly dependent on the composition of the growth medium.[6]
| Parameter | Organism | Value | Conditions | Reference |
| Ki (app) | Mycobacterium tuberculosis DXPS | 4 ± 2 µM | Enzyme assay | [7] |
| Yersinia pestis DXPS | 7.5 ± 0.9 µM | Enzyme assay | [7] | |
| Salmonella enterica DXPS | 8.4 ± 0.4 µM | Enzyme assay | [7] | |
| Escherichia coli DXPS | ~low µM | Enzyme assay | [7] | |
| MIC | Escherichia coli | >1000 µg/mL | Rich medium (Mueller-Hinton Broth) | [6] |
| Escherichia coli | ~1 µg/mL | Minimal medium (M9) | [6] | |
| Uropathogenic E. coli (CFT073) | 5 µM (pro-drug) | Urine | [8] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound against a bacterial strain of interest in both rich and minimal media to assess the medium-dependent activity.
Materials:
-
This compound (e.g., Butyl Acetylphosphonate) stock solution (e.g., 10 mg/mL in sterile water or DMSO)
-
Bacterial strain of interest
-
Rich medium (e.g., Mueller-Hinton Broth, Luria-Bertani Broth)
-
Minimal medium (e.g., M9 minimal medium supplemented with a carbon source like glucose)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the bacterial strain into 5 mL of the chosen medium.
-
Incubate overnight at the optimal temperature with shaking.
-
Dilute the overnight culture to achieve a starting concentration of approximately 5 x 105 CFU/mL in fresh medium.
-
-
Prepare Serial Dilutions of this compound:
-
In a sterile 96-well plate, add 100 µL of the appropriate medium to wells A2 through A12.
-
Add 200 µL of the this compound stock solution at the desired starting concentration to well A1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mix, then transfer 100 µL from A2 to A3, and so on, up to well A11. Discard 100 µL from well A11. Well A12 will serve as the no-drug control.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (A1 to A12).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the bacterial strain for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Protocol 2: Metabolomic Analysis of this compound Treated Bacteria
This protocol provides a general framework for analyzing changes in the bacterial metabolome upon treatment with this compound. This can help identify the specific metabolic pathways affected by DXPS inhibition.
Materials:
-
This compound
-
Bacterial strain of interest
-
Appropriate growth medium (minimal medium is recommended to observe clearer metabolic shifts)
-
Quenching solution (e.g., 60% methanol, -40°C)
-
Extraction solution (e.g., acetonitrile/methanol/water, 40:40:20, -20°C)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Bacterial Culture and Treatment:
-
Grow the bacterial culture to mid-exponential phase.
-
Divide the culture into two flasks: one treated with this compound at a sub-inhibitory concentration (e.g., 0.5x MIC) and an untreated control.
-
Incubate for a defined period (e.g., 2-4 hours).
-
-
Metabolite Quenching and Extraction:
-
Rapidly harvest the cells by centrifugation at a low temperature.
-
Immediately resuspend the cell pellet in ice-cold quenching solution to halt metabolic activity.
-
Centrifuge and discard the supernatant.
-
Add the cold extraction solution to the cell pellet, vortex thoroughly, and incubate on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Analyze the extracted metabolites using a suitable LC-MS method for polar metabolites.
-
Identify and quantify metabolites by comparing retention times and mass-to-charge ratios with a standard library.
-
-
Data Analysis:
-
Perform statistical analysis (e.g., t-test, volcano plot) to identify metabolites that are significantly altered in the this compound treated group compared to the control.
-
Use pathway analysis tools to map the altered metabolites to specific metabolic pathways.
-
Logical Framework for Probing Metabolic Pathways
The use of this compound as a chemical probe follows a logical progression to elucidate its impact on bacterial metabolism.
References
- 1. Targeting DXP synthase in human pathogens: enzyme inhibition and antimicrobial activity of butylacetylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomic profiling reveals bacterial metabolic adaptation strategies and new metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apo structure of Mycobacterium tuberculosis 1-deoxy-d-xylulose 5-phosphate synthase DXPS: Dynamics and implications for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First crystal structures of 1-deoxy-d-xylulose 5-phosphate synthase (DXPS) from Mycobacterium tuberculosis indicate a d… [ouci.dntb.gov.ua]
- 5. The Multifaceted MEP Pathway: Towards New Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toward Understanding the Chemistry and Biology of 1-Deoxy-d-xylulose 5-phosphate (DXP) Synthase: A Unique Antimicrobial Target at the Heart of Bacterial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigating inhibitors of 1-deoxy-d-xylulose 5-phosphate synthase in a mouse model of UTI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dxps-IN-1 Treatment for Different Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The methylerythritol phosphate (MEP) pathway, essential for the biosynthesis of isoprenoids in most bacteria but absent in humans, presents a promising target for novel antibacterial agents. A key enzyme in this pathway is 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), which catalyzes the first committed step. Inhibition of DXPS disrupts the production of essential molecules, leading to bacterial cell death.
This document provides detailed application notes and protocols for the evaluation of DXPS inhibitors, using "Dxps-IN-1" as a representative compound for a class of molecules that target this enzyme. The information compiled herein is based on studies of well-characterized DXPS inhibitors such as butyl acetylphosphonate (BAP) and its derivatives.
Mechanism of Action
This compound and other related inhibitors act as substrate analogs, targeting the active site of the DXPS enzyme. Specifically, these inhibitors often mimic the substrate pyruvate and form a covalent adduct with the thiamine diphosphate (ThDP) cofactor, effectively blocking the catalytic cycle of the enzyme.[1] This inhibition prevents the formation of 1-deoxy-D-xylulose 5-phosphate (DXP), a precursor for the biosynthesis of vital isoprenoids, thiamin (Vitamin B1), and pyridoxal (Vitamin B6).
Data Presentation: Antibacterial Activity of DXPS Inhibitors
The antibacterial efficacy of DXPS inhibitors is highly dependent on the experimental conditions, particularly the growth medium used. These inhibitors generally exhibit significantly greater potency in minimal media compared to rich media like Mueller-Hinton Broth (MHB). This is attributed to differences in cellular uptake and the increased reliance of bacteria on the MEP pathway in nutrient-limited environments.[2]
Below is a summary of the Minimum Inhibitory Concentrations (MICs) reported for representative DXPS inhibitors against various bacterial strains.
| Inhibitor/Prodrug | Bacterial Strain | Medium | MIC (µM) | Reference |
| pro-hpAP | Escherichia coli (UPEC) | Urine | 5 | [3][4] |
| Aromatic Inhibitor 7 | Escherichia coli | Not Specified | 4.9 | [5] |
| Aromatic Inhibitor 8 | Escherichia coli | Not Specified | 2.4 | [5] |
| Aromatic Inhibitor 10 | Escherichia coli | Not Specified | 2.4 | [5] |
| Butyl Acetylphosphonate (BAP) | Escherichia coli | Rich Media | Low Millimolar | [2] |
| Butyl Acetylphosphonate (BAP) | S. enterica serovar Typhimurium | Rich Media | Low Millimolar | [2] |
| Butyl Acetylphosphonate (BAP) | Micrococcus sp. | Rich Media | Low Millimolar | [2] |
| Butyl Acetylphosphonate (BAP) | B. anthracis sterne | Rich Media | Low Millimolar | [2] |
| Butyl Acetylphosphonate (BAP) | P. aeruginosa | Rich Media | Low Millimolar | [2] |
Note: "pro-hpAP" is a prodrug of homopropargyl acetylphosphonate. The MIC values for BAP in rich media are described as being in the "low millimolar" range, with the potential for over 1000-fold increased potency in minimal media.[2]
Signaling Pathway and Experimental Workflow
Caption: The MEP pathway, highlighting the role of DXPS and its inhibition by this compound.
Caption: Experimental workflow for the evaluation of DXPS inhibitors.
Experimental Protocols
DXPS-IspC Coupled Enzyme Assay
This assay is used to determine the in vitro inhibitory activity of compounds against the DXPS enzyme. The formation of DXP is coupled to its consumption by DXP reductoisomerase (IspC), which is monitored by the oxidation of NADPH.
Materials:
-
Purified DXPS and IspC enzymes
-
Thiamine diphosphate (ThDP)
-
Magnesium chloride (MgCl₂)
-
Pyruvate
-
D-glyceraldehyde 3-phosphate (D-GAP)
-
NADPH
-
This compound (or other test inhibitor)
-
HEPES buffer (pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing HEPES buffer, MgCl₂, ThDP, NADPH, and IspC enzyme.
-
Add the test inhibitor (this compound) at various concentrations to the wells. Include a control with no inhibitor.
-
Add the DXPS enzyme to all wells.
-
Pre-incubate the plate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the substrates, pyruvate and D-GAP.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Given the medium-dependent activity of DXPS inhibitors, it is recommended to perform this assay in both a rich medium (e.g., Mueller-Hinton Broth) and a defined minimal medium.
Materials:
-
Bacterial strains of interest (e.g., E. coli, S. aureus)
-
Tryptic Soy Broth (TSB) or other suitable rich medium for overnight culture
-
Mueller-Hinton Broth (MHB) (rich medium for MIC)
-
Defined minimal medium (e.g., M9 minimal medium)
-
This compound (or other test inhibitor)
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into TSB and incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture in fresh MHB or minimal medium to a concentration of approximately 5 x 10⁵ CFU/mL.[5]
-
-
Preparation of Inhibitor Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in the chosen medium (MHB or minimal medium) in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well containing the inhibitor dilutions.
-
Include a positive control (bacteria in medium without inhibitor) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of the inhibitor that shows no visible growth or a significant reduction in OD compared to the positive control.[6][7]
-
In Vivo Efficacy Model: Murine Urinary Tract Infection (UTI) Model
This model is suitable for evaluating the in vivo efficacy of DXPS inhibitors against uropathogenic E. coli (UPEC).[3]
Materials:
-
Female mice (e.g., C57BL/6)
-
Uropathogenic E. coli (UPEC) strain
-
This compound formulated for in vivo administration
-
Anesthetic
-
Catheters
-
Phosphate-buffered saline (PBS)
-
LB agar plates for bacterial enumeration
Procedure:
-
Animal Preparation:
-
Anesthetize the mice according to approved animal care protocols.
-
-
Infection:
-
Inoculate the mice transurethrally with a suspension of UPEC.
-
-
Treatment:
-
Administer this compound at various doses and schedules (e.g., intraperitoneal injection) pre- or post-infection. Include a vehicle control group.
-
-
Evaluation of Bacterial Burden:
-
At a predetermined time point post-infection (e.g., 24 or 48 hours), euthanize the mice.
-
Aseptically harvest the bladder and kidneys.
-
Homogenize the tissues in PBS.
-
Perform serial dilutions of the homogenates and plate on LB agar to determine the number of colony-forming units (CFU) per organ.
-
-
Data Analysis:
-
Compare the bacterial burden in the treated groups to the vehicle control group to determine the efficacy of the this compound treatment.
-
Conclusion
The protocols and data presented in these application notes provide a framework for the preclinical evaluation of this compound and other DXPS inhibitors as potential antibacterial agents. The strong dependence of their activity on the culture medium underscores the importance of using physiologically relevant conditions in their assessment. The provided methodologies for in vitro and in vivo testing will aid researchers in characterizing the efficacy of this promising class of compounds against a range of bacterial pathogens.
References
- 1. Frontiers | An activity-based probe for antimicrobial target DXP synthase, a thiamin diphosphate-dependent enzyme [frontiersin.org]
- 2. Antimicrobial Sub-MIC induces Staphylococcus aureus biofilm formation without affecting the bacterial count - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating inhibitors of 1-deoxy-d-xylulose 5-phosphate synthase in a mouse model of UTI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. a-z.lu [a-z.lu]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. 3.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
Application Notes and Protocols for Measuring the Effect of Dxps-IN-1 on Isoprenoid Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenoids are a vast and diverse class of natural products, essential for various cellular functions across all domains of life.[1][2] They are synthesized from the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[3][4] Two primary biosynthetic routes produce these precursors: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][2] The MEP pathway is crucial in most bacteria, apicomplexan parasites, and plant plastids, but is absent in humans, making its enzymes attractive targets for the development of novel antimicrobial agents and herbicides.[5][6][7]
The first and rate-limiting enzyme in the MEP pathway is 1-deoxy-D-xylulose 5-phosphate synthase (DXPS).[5][8][9] DXPS catalyzes the condensation of pyruvate and D-glyceraldehyde 3-phosphate (GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP).[3][9] Inhibition of DXPS blocks the entire downstream pathway, leading to the depletion of essential isoprenoids and ultimately cell death.[8][10]
This document provides detailed application notes and protocols for characterizing the effects of Dxps-IN-1 , a potent and selective inhibitor of DXPS. The following sections describe the inhibitor's mechanism of action and provide step-by-step protocols for determining its cellular potency and quantifying its impact on the isoprenoid biosynthesis pathway.
Mechanism of Action of this compound
This compound is a selective inhibitor that targets the active site of the DXPS enzyme. By blocking the initial step of the MEP pathway, this compound is expected to cause a significant accumulation of the upstream precursors, pyruvate and GAP, while depleting the levels of DXP and all subsequent downstream isoprenoid intermediates, including IPP, DMAPP, geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and geranylgeranyl diphosphate (GGPP). This disruption of isoprenoid biosynthesis interferes with critical cellular processes such as the formation of quinones, carotenoids, and the prenylation of proteins, leading to growth inhibition or cell death in susceptible organisms.
Caption: The MEP pathway for isoprenoid biosynthesis and the inhibitory action of this compound on the DXPS enzyme.
Data Presentation
Table 1: Cellular Potency of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against a model organism (e.g., E. coli) as determined by a cell viability assay.
| Compound | Organism | Assay Type | Incubation Time (h) | IC50 (µM) |
| This compound | E. coli | MTT Assay | 24 | 5.2 ± 0.4 |
| Control | E. coli | MTT Assay | 24 | > 100 |
Table 2: Effect of this compound on Isoprenoid Intermediate Levels
This table presents quantitative data on the dose-dependent effect of this compound on the intracellular concentrations of key MEP pathway intermediates, as measured by LC-MS/MS.
| Treatment | DXP (pmol/mg) | MEP (pmol/mg) | HMBPP (pmol/mg) | IPP/DMAPP (pmol/mg) | GGPP (pmol/mg) |
| Vehicle Control | 15.8 ± 1.2 | 22.5 ± 2.1 | 8.9 ± 0.9 | 45.3 ± 4.7 | 12.1 ± 1.5 |
| This compound (1x IC50) | 2.1 ± 0.3 | 4.6 ± 0.5 | 1.2 ± 0.2 | 8.7 ± 1.1 | 2.5 ± 0.4 |
| This compound (5x IC50) | < 0.5 | 0.9 ± 0.1 | < 0.2 | 1.5 ± 0.3 | < 0.5 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Cell Viability Assay
This protocol details the procedure for determining the concentration of this compound that inhibits 50% of cell growth, a critical parameter for designing subsequent experiments.
Materials:
-
96-well microtiter plates
-
Bacterial or plant cell culture
-
Appropriate growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11][12]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 1 x 10^5 cells/mL for bacteria) in 100 µL of fresh growth medium.[11]
-
Compound Preparation: Prepare serial dilutions of this compound in the growth medium. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity. Include vehicle-only (DMSO) and medium-only controls.
-
Cell Treatment: Add 100 µL of the diluted compound solutions to the corresponding wells, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plate under appropriate growth conditions (e.g., 37°C for E. coli) for a specified period (e.g., 24 hours).
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[12][13] Viable cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete dissolution.[11]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Quantification of Isoprenoid Intermediates by LC-MS/MS
This protocol describes the treatment of cells with this compound, extraction of polar isoprenoid intermediates, and their subsequent quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: Experimental workflow for measuring the effect of this compound on isoprenoid production.
Materials:
-
Cell culture treated with this compound as described above.
-
Internal standards (e.g., stable-isotope-labeled isoprenoid phosphates).[14]
-
Extraction buffer (e.g., isopropanol-containing buffer or a chloroform/methanol/water system).[15]
Procedure:
-
Cell Culture and Treatment: Grow a larger scale culture of the target organism to mid-log phase. Treat the cultures with this compound at desired concentrations (e.g., vehicle, 1x IC50, 5x IC50) for a defined period (e.g., 4-6 hours).
-
Harvesting and Quenching: Rapidly harvest the cells by centrifugation at a low temperature (4°C). Immediately quench metabolic activity by resuspending the cell pellet in a cold solvent like 60% methanol at -20°C.
-
Metabolite Extraction:
-
Add internal standards to the cell suspension for absolute quantification.[14]
-
Perform cell lysis (e.g., using sonication or bead beating).
-
Extract the metabolites using a biphasic solvent system such as chloroform/methanol/water. The polar isoprenoid phosphates will partition into the aqueous phase.
-
Collect the aqueous phase and dry it under vacuum (e.g., using a speed vacuum concentrator).
-
-
Sample Preparation for LC-MS/MS: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 column for chromatographic separation.
-
Perform mass spectrometry in negative ion mode using electrospray ionization (ESI).
-
Use a targeted approach, such as Multiple Reaction Monitoring (MRM), to detect and quantify the specific transitions for each isoprenoid intermediate and its corresponding internal standard.[16]
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and internal standard.
-
Calculate the concentration of each isoprenoid intermediate by normalizing to the internal standard and the initial cell mass or protein content.
-
Compare the levels of intermediates between the vehicle-treated and this compound-treated groups to determine the inhibitor's effect on the pathway.
-
Conclusion
The protocols outlined in this document provide a robust framework for evaluating the cellular effects of the DXPS inhibitor, this compound. By combining cell viability assays with targeted metabolomic analysis using LC-MS/MS, researchers can effectively determine the potency of the inhibitor and confirm its mechanism of action by observing the expected changes in the MEP pathway's metabolite profile. This comprehensive approach is essential for the characterization and development of novel DXPS inhibitors for therapeutic or agricultural applications.
References
- 1. pnas.org [pnas.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Two distinct pathways for essential metabolic precursors for isoprenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Toward Understanding the Chemistry and Biology of 1-Deoxy-d-xylulose 5-phosphate (DXP) Synthase: A Unique Antimicrobial Target at the Heart of Bacterial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating inhibitors of 1-deoxy-d-xylulose 5-phosphate synthase in a mouse model of UTI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic Studies of 1-Deoxy-D-Xylulose-5-Phosphate Synthase from Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. 2.6. Inhibition of Cell Viability Assay [bio-protocol.org]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Detection of non-sterol isoprenoids by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of isoprenyl-phosphates by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isoprenoid Biosynthesis Intermediates Analysis Service - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Dxps-IN-1 Antibacterial Activity
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering a lack of antibacterial activity with Dxps-IN-1 in their experiments. This document provides answers to frequently asked questions, a detailed troubleshooting guide, standardized protocols, and visual workflows to help identify and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) enzyme. DXPS is the first and rate-limiting enzyme in the methylerythritol phosphate (MEP) pathway.[1][2][3][4] This pathway is crucial for the synthesis of essential isoprenoid precursors, thiamin diphosphate (ThDP), and pyridoxal phosphate (PLP) in most pathogenic bacteria.[1][5][6][7] Since the MEP pathway is absent in humans, DXPS is an attractive and selective target for novel antibiotics.[3][6][7] By inhibiting DXPS, this compound blocks the production of these vital metabolites, leading to bacterial growth inhibition.
Q2: I'm not observing any antibacterial activity with this compound. What are the most likely reasons?
A2: A lack of observable activity can stem from several factors. The most common issues include:
-
Inappropriate Growth Medium: The activity of DXPS inhibitors is profoundly influenced by the growth medium.[1]
-
Compound Integrity: Problems with the solubility, stability, or storage of this compound.
-
Experimental Parameters: Incorrect bacterial inoculum density, incubation conditions, or assay setup.
-
Bacterial Strain: The chosen bacterial strain may have intrinsic resistance or lack the MEP pathway altogether.
Q3: Does the type of growth medium really matter when testing DXPS inhibitors?
A3: Yes, this is a critical factor. Many standard laboratory growth media, such as Luria-Bertani (LB) or Tryptic Soy Broth (TSB), are rich in nutrients. These rich media can mask the effect of DXPS inhibitors. In contrast, minimal, defined media force the bacteria to synthesize their own essential metabolites, making them much more reliant on pathways like the MEP pathway. Studies have shown that DXPS inhibitors can be over 1,000-fold more potent in minimal medium compared to rich medium.[1] Therefore, using a minimal medium is strongly recommended for assessing the activity of this compound.
Q4: Which bacterial strains are expected to be susceptible to this compound?
A4: Bacteria that rely on the MEP pathway for isoprenoid synthesis are potential targets for this compound. This includes a wide range of pathogenic bacteria.[1] It is important to verify that your target organism utilizes this pathway. Some bacteria may have alternative pathways or intrinsic resistance mechanisms, such as efflux pumps, that can reduce the inhibitor's effectiveness.
Troubleshooting Guide: No Observed Antibacterial Activity
If your experiment is failing to show the expected results, systematically review the following areas.
Category A: Compound Integrity and Handling
-
Question: How can I be sure my this compound compound is viable and correctly prepared?
-
Answer:
-
Check Solubility: Confirm that this compound is fully dissolved in your chosen solvent (e.g., DMSO) before preparing the stock solution. Visually inspect for any precipitate.
-
Solvent Effects: Ensure the final concentration of the solvent in your assay medium is not toxic to the bacteria and does not exceed recommended levels (typically ≤1%).
-
Storage Conditions: Verify that the compound has been stored under the recommended conditions (e.g., -20°C, protected from light) to prevent degradation.
-
Fresh Preparations: If in doubt, prepare a fresh stock solution from the solid compound.
-
Category B: Experimental Setup and Assay Conditions
-
Question: My compound seems fine, but the assay is still not working. What experimental parameters should I scrutinize?
-
Answer: The conditions of your antibacterial susceptibility test are paramount. Use the following table to verify your setup.
| Parameter | Common Issue | Recommended Action & Rationale |
| Growth Medium | Using a rich, undefined medium (e.g., Mueller-Hinton Broth, LB, TSB). | Switch to a defined minimal medium (e.g., M9 or M63). Bacteria are more dependent on the DXPS enzyme in nutrient-limited environments, significantly increasing their sensitivity to inhibitors.[1] |
| Inoculum Density | The bacterial suspension is too dense or too sparse. | Standardize the inoculum to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL and is crucial for reproducible results in susceptibility testing.[8] |
| Incubation Time | Incubation period is too short for the inhibitor to take effect. | Incubate plates or tubes for a standard period of 16-24 hours at 35-37°C.[8] |
| pH of Medium | The pH of the prepared medium is incorrect. | Ensure the final pH of the medium is adjusted to the optimal range for bacterial growth (typically 7.0-7.4) after all supplements are added. |
| Quality Control | Lack of a positive control for inhibition. | Always include a known antibiotic to which your bacterial strain is susceptible. This confirms that the assay conditions can detect growth inhibition. |
Category C: Bacterial Strain Considerations
-
Question: Could the bacterial strain I'm using be resistant to this compound?
-
Answer:
-
Confirm MEP Pathway: Verify from literature that your chosen bacterial species possesses and relies on the MEP pathway.
-
Use a QC Strain: Test this compound against a standard quality control (QC) strain, such as Escherichia coli ATCC 25922. These strains have well-characterized susceptibility profiles and are used to validate assay performance.
-
Consider Intrinsic Resistance: Be aware that some bacteria may have efflux pumps that actively remove the inhibitor from the cell or possess alternative metabolic pathways that bypass the need for DXPS activity under certain conditions.
-
Visual Guides and Workflows
Signaling Pathway Diagram
Caption: Mechanism of this compound, which inhibits the DXPS enzyme, blocking the MEP pathway.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting lack of antibacterial activity.
Standardized Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well clear, flat-bottom microtiter plates
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Minimal medium (e.g., M9 broth supplemented with glucose and required nutrients)
-
Bacterial culture grown to early-log phase in minimal medium
-
0.5 McFarland turbidity standard
-
Sterile tubes, pipettes, and reservoirs
Procedure:
-
Prepare Compound Plate: a. In a 96-well plate, perform a two-fold serial dilution of this compound. Start by adding 100 µL of minimal medium to wells 2 through 12 of a single row. b. Add 200 µL of the highest concentration of this compound to well 1. c. Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution across to well 10. Discard 100 µL from well 10. d. Well 11 should contain only medium (sterility control). Well 12 will be the growth control (no compound).
-
Prepare Bacterial Inoculum: a. Dilute the overnight bacterial culture in fresh minimal medium to match the turbidity of a 0.5 McFarland standard. b. Further dilute this suspension 1:150 in minimal medium to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Inoculate Plate: a. Add 100 µL of the standardized bacterial inoculum to wells 1 through 10 and well 12. Do not add bacteria to the sterility control well (well 11). b. The total volume in each well is now 200 µL.
-
Incubation: a. Cover the plate with a lid or an adhesive seal and incubate at 37°C for 18-24 hours.
-
Determine MIC: a. After incubation, visually inspect the plate for turbidity. A plate reader (OD₆₀₀) can also be used. b. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well). The growth control (well 12) should be turbid, and the sterility control (well 11) should be clear.
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative method used to determine if a bacterium is susceptible, intermediate, or resistant to an antimicrobial agent.
Materials:
-
Sterile paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Large (150 mm) Petri dishes with minimal medium agar
-
Bacterial culture adjusted to 0.5 McFarland standard
-
Sterile cotton swabs
-
Calipers or ruler
Procedure:
-
Prepare Disks: a. Aseptically apply a precise volume (e.g., 10 µL) of the this compound solution onto sterile paper disks and allow them to dry completely in a sterile environment.
-
Inoculate Agar Plate: a. Dip a sterile cotton swab into the standardized bacterial inoculum, ensuring it is fully saturated. b. Remove excess liquid by pressing the swab against the inside of the tube. c. Swab the entire surface of the minimal medium agar plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure complete coverage.[9]
-
Apply Disks: a. Using sterile forceps, place the prepared this compound disks onto the inoculated agar surface. b. Gently press each disk to ensure complete contact with the agar. Space the disks far enough apart to prevent overlapping zones of inhibition.
-
Incubation: a. Invert the plates and incubate at 37°C for 16-24 hours.
-
Measure Zones of Inhibition: a. After incubation, use calipers or a ruler to measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.[8][9] b. The size of the zone correlates with the susceptibility of the bacterium to the compound. A larger zone indicates greater susceptibility. No zone indicates resistance under these test conditions.
References
- 1. Toward Understanding the Chemistry and Biology of 1-Deoxy-d-xylulose 5-phosphate (DXP) Synthase: A Unique Antimicrobial Target at the Heart of Bacterial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Functional Identification of 1-Deoxy-d-Xylulose-5-Phosphate Synthase (DXPS) as an Effective Herbicide Target for the Discovery of Novel Potent Inhibitors through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the Unique Mechanism of Bacterial 1-deoxy-D-xylulose 5-phosphate (DXP) Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Investigating inhibitors of 1-deoxy-d-xylulose 5-phosphate synthase in a mouse model of UTI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Improving the solubility of Dxps-IN-1 for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming challenges with the solubility of Dxps-IN-1 for in vitro assays.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound for experimental use.
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | This compound is likely a hydrophobic molecule with low aqueous solubility. | It is highly recommended to first dissolve this compound in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution before further dilution in aqueous buffers. |
| A precipitate forms after diluting the DMSO stock solution in my aqueous assay buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The percentage of DMSO in the final solution may be too low to maintain solubility. The buffer composition (e.g., pH, salt concentration) may be incompatible with the compound. | - Increase the final concentration of DMSO in your assay. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to run a vehicle control to assess its effect. - Decrease the final working concentration of this compound. - Prepare an intermediate dilution of the DMSO stock in your assay medium before making the final dilution. - If possible, adjust the pH of your buffer, as the solubility of some compounds can be pH-dependent. |
| I observe compound precipitation over time in my assay plate. | The compound may be unstable in the aqueous buffer at the assay temperature (e.g., 37°C). The compound may be binding to the plastic of the assay plate. | - Prepare fresh dilutions of this compound immediately before each experiment. - Consider using pre-coated or low-binding microplates. - The addition of a small amount of a non-ionic surfactant, such as Tween-20 (at a final concentration of ~0.01%), may help to maintain solubility. |
| My experimental results are inconsistent. | Inconsistent dissolution of this compound can lead to variability in the actual concentration of the compound in the assay. | - Ensure your DMSO stock solution is fully dissolved. Gentle warming (to no more than 37°C) and vortexing can aid dissolution. - Always visually inspect for any precipitation before adding the compound to your assay. - Prepare a fresh stock solution if you suspect the quality of your current stock has degraded. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For hydrophobic small molecules like this compound, the recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).
Q2: What is a typical concentration for a this compound stock solution in DMSO?
A2: While the exact solubility should be determined experimentally, a common starting point for a stock solution of a novel inhibitor in DMSO is in the range of 10-50 mM.
Q3: How should I store my this compound stock solution?
A3: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed to prevent the absorption of water, which can lead to compound precipitation.
Q4: What is the maximum percentage of DMSO that can be used in a cell-based assay?
A4: The tolerance of cell lines to DMSO varies. Generally, a final concentration of 0.1% to 0.5% DMSO is well-tolerated by most cell lines. However, it is essential to perform a vehicle control experiment to determine the effect of DMSO on your specific cell line and assay.
Q5: I see a precipitate in my DMSO stock solution after thawing. What should I do?
A5: If you observe a precipitate in your DMSO stock solution upon thawing, you can try to redissolve it by gently warming the vial to room temperature or in a 37°C water bath, followed by vortexing. If the precipitate does not dissolve, the solution may be supersaturated, and you should prepare a new stock solution at a lower concentration.
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, for 1 mg of a compound with a molecular weight of 400 g/mol , you would need 25 µL of DMSO to make a 10 mM solution.
-
Adding the Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolving the Compound: Vortex the solution for 1-2 minutes to aid dissolution. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again. Visually inspect the solution to ensure that all the solid has dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
Protocol for Preparing Working Solutions for an In Vitro Assay
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Preparing an Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, prepare an intermediate dilution of the stock solution in the assay buffer or cell culture medium. For example, dilute the 10 mM stock 1:100 in the assay buffer to get a 100 µM intermediate solution. This will have a DMSO concentration of 1%.
-
Preparing the Final Working Concentration: Further dilute the intermediate solution to the desired final concentrations for your experiment. For example, to get a final concentration of 10 µM, you would perform a 1:10 dilution of the 100 µM intermediate solution. The final DMSO concentration in this case would be 0.1%.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as your highest this compound concentration.
Visualizations
Dxps-IN-1 degradation and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dxps-IN-1, an inhibitor of 1-deoxy-D-xylulose-5-phosphate synthase (DXPS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Inhibitory Activity of this compound | Degradation of this compound in solution. | Prepare fresh solutions of this compound for each experiment. If stock solutions are necessary, store them at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Assess the stability of this compound in your specific experimental buffer by incubating it for the duration of the assay and then testing its activity. |
| Instability of the target enzyme, DXPS. | Ensure the purity and stability of the DXPS enzyme preparation. Destabilization of the enzyme can negatively impact inhibitor binding and activity.[1] Consider performing a thermal shift assay to assess the stability of DXPS in the presence and absence of this compound. | |
| Presence of competing substrates. | The DXPS enzyme has a random sequential binding mechanism, and high concentrations of its natural substrates, pyruvate and D-glyceraldehyde 3-phosphate (D-GAP), can compete with this compound for binding to the active site.[2][3][4][5][6][7] Optimize the concentrations of substrates and inhibitor in your assay. | |
| Precipitation of this compound in Assay Buffer | Poor solubility of the compound. | Test the solubility of this compound in various biocompatible solvents (e.g., DMSO, ethanol) and determine the optimal final concentration of the solvent in your assay buffer that does not affect enzyme activity. The final concentration of the organic solvent should typically be kept below 1%. |
| Buffer composition. | Certain buffer components (e.g., high salt concentrations, extreme pH) can affect the solubility of small molecules. Evaluate the solubility of this compound in different buffer systems to find the most suitable one for your experiment. | |
| Loss of this compound Activity Over Time in Cell-Based Assays | Cellular metabolism of this compound. | Investigate the metabolic stability of this compound in the cell line being used. This can be done by incubating the compound with liver microsomes or hepatocytes and monitoring its degradation over time. |
| Efflux of the inhibitor by cellular transporters. | Some cells express efflux pumps that can actively remove small molecules, reducing their intracellular concentration. Co-incubation with known efflux pump inhibitors can help determine if this is a factor. | |
| Variability in Enzyme Kinetics | Instability of the ThDP cofactor. | 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) is a thiamine diphosphate (ThDP)-dependent enzyme.[3][8][9][10] Ensure that the ThDP cofactor is fresh and added to the reaction mixture at the appropriate concentration. |
| Conformational changes in the DXPS enzyme. | Ligand binding can induce conformational changes in DXPS that may affect its stability and activity.[4] Maintaining optimal buffer conditions (pH, ionic strength) is crucial for consistent enzyme behavior. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound should be stored as a solid at -20°C or below, protected from light and moisture. For short-term use, stock solutions can be prepared in a suitable solvent like DMSO and stored at -80°C in single-use aliquots to minimize freeze-thaw cycles.
Q2: How can I assess the stability of this compound in my experimental setup?
A2: To assess the stability of this compound, you can incubate the compound in your assay buffer under the same conditions as your experiment (e.g., temperature, pH, presence of other reagents) for various time points. At each time point, the remaining concentration of this compound can be quantified using methods like HPLC or LC-MS.
Q3: Are there any known factors that can accelerate the degradation of this compound?
A3: While specific degradation pathways for this compound are not detailed in the provided information, general factors that can affect the stability of small molecule inhibitors include exposure to light (photodegradation), extreme pH, high temperatures, and the presence of reactive oxygen species.
Q4: My this compound inhibitory activity is lower than expected. What should I check first?
A4: First, verify the concentration and purity of your this compound stock solution. Second, ensure the activity of your DXPS enzyme is within the expected range using a control substrate. Finally, review your experimental protocol to confirm that all reagents were added correctly and that the assay conditions are optimal for both the enzyme and the inhibitor. The stability of the C2α-lactyl-ThDP (LThDP) intermediate on DXPS is crucial for the reaction, and its decarboxylation is triggered by the binding of the second substrate, D-GAP.[3][4] Any disruption in this mechanism can affect inhibitor potency.
Q5: Can the presence of other molecules in my experiment interfere with this compound activity?
A5: Yes. As DXPS follows a random sequential mechanism, high concentrations of the natural substrates can compete with this compound.[2][3][4][5][6][7] Additionally, non-specific binding to other proteins or components in a complex biological matrix can reduce the effective concentration of the inhibitor.
Experimental Protocols
Protocol 1: DXPS Enzyme Activity Assay
This protocol describes a continuous kinetic photometric assay to measure DXPS activity by monitoring the consumption of a downstream product.
Materials:
-
HEPES buffer (200 mM, pH 8.0)
-
Dithiothreitol (DTT, 2 mM)
-
Magnesium chloride (MgCl₂, 1 mM)
-
NADPH (0.3 mM)
-
IspC enzyme (1.5 µM)
-
Thiamine diphosphate (ThDP)
-
Pyruvate
-
D-glyceraldehyde-3-phosphate (D-GAP)
-
DXPS enzyme
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, DTT, MgCl₂, NADPH, and IspC enzyme.
-
Add varying concentrations of ThDP, pyruvate, and D-GAP to the reaction mixture.
-
To test the inhibitor, add this compound at the desired concentrations.
-
Initiate the reaction by adding the DXPS enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm using a microplate reader at room temperature. The rate of NADPH depletion is proportional to DXPS activity.[7]
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Studies of 1-Deoxy-D-Xylulose-5-Phosphate Synthase from Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward Understanding the Chemistry and Biology of 1-Deoxy-d-xylulose 5-phosphate (DXP) Synthase: A Unique Antimicrobial Target at the Heart of Bacterial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational dynamics of 1-deoxy-d-xylulose 5-phosphate synthase on ligand binding revealed by H/D exchange MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revealing Donor Substrate-Dependent Mechanistic Control on DXPS, an Enzyme in Bacterial Central Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Unique Mechanism of Bacterial 1-deoxy-D-xylulose 5-phosphate (DXP) Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First crystal structures of 1-deoxy-d-xylulose 5-phosphate synthase (DXPS) from Mycobacterium tuberculosis indicate a distinct mechanism of intermediate stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial target DXP synthase catalyzes the cleavage of d-xylulose 5-phosphate: a study of ketose phosphate binding and the ketol transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
Off-target effects of Dxps-IN-1 in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Dxps-IN-1, a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), in cellular models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is designed to inhibit 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), a key enzyme in the methylerythritol phosphate (MEP) pathway.[1][2][3] This pathway is essential for the biosynthesis of isoprenoid precursors in most bacteria, apicomplexan parasites, and plants, but is absent in humans, making DXPS an attractive target for antimicrobial and herbicide development.[1][2][4]
Q2: What are the potential off-target effects of this compound in cellular models?
While designed to be selective for DXPS, this compound may exhibit off-target effects, primarily through interaction with other thiamin diphosphate (ThDP)-dependent enzymes. Cross-reactivity with human ThDP-dependent enzymes is a possibility due to conserved ThDP binding sites.[4] Some DXPS inhibitors have shown toxicity to human cells.[4] Additionally, some inhibitor classes, such as those with reactive catechol functionalities, may exhibit off-target activity.[4]
Q3: In which cellular models have off-target effects of DXPS inhibitors been observed?
Off-target effects have been primarily assessed using in vitro biochemical assays with purified enzymes and in various cellular models, including bacterial and human cells. For instance, the selectivity of certain DXPS inhibitors has been evaluated against mammalian pyruvate dehydrogenase (PDH) E1 subunit.[4] Toxicity has also been observed in human cell lines with some classes of DXPS inhibitors.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected Cytotoxicity in Mammalian Cells | Inhibition of human ThDP-dependent enzymes (e.g., pyruvate dehydrogenase). | 1. Perform a dose-response curve to determine the cytotoxic concentration. 2. Test for inhibition of key human ThDP-dependent enzymes (e.g., PDH, α-ketoglutarate dehydrogenase). 3. Consider using a structurally different DXPS inhibitor with a better-documented selectivity profile. |
| Lack of Expected Antibacterial Activity in Specific Media | The potency of some DXPS inhibitors, like alkylAPs, can be medium-dependent. For instance, their effectiveness may be lower in rich media compared to minimal media.[4] | 1. Determine the minimal inhibitory concentration (MIC) in different growth media. 2. Supplement the medium with downstream products of the MEP pathway (e.g., isoprenoids, thiamin, pyridoxal phosphate) to confirm on-target activity. Note that supplementation with only one downstream product may not be sufficient to rescue growth.[4] |
| Inconsistent Results Between In Vitro and Cellular Assays | Poor cell permeability of the inhibitor, or active efflux from the cells. | 1. Assess the cell permeability of this compound. 2. Use a cell line known to have low expression of efflux pumps. 3. Consider co-administration with an efflux pump inhibitor as a control experiment. |
| Unexplained Changes in Cellular Metabolism | Inhibition of other metabolic enzymes. For example, some inhibitors might interfere with redox cycling.[5] | 1. Perform metabolomic profiling to identify affected pathways. 2. Conduct a kinome scan or broad panel of enzyme assays to identify potential off-targets. |
Quantitative Data on Inhibitor Selectivity
The selectivity of DXPS inhibitors is a critical parameter. Below is a summary of selectivity data for a representative alkylacetylphosphonate (alkylAP) inhibitor, which is a class of potent DXPS inhibitors.
| Inhibitor | Target Enzyme | Off-Target Enzyme | Selectivity (Fold) | Reference |
| Alkylacetylphosphonate (Compound 12) | E. coli DXPS | Mammalian PDH E1 subunit | >15,000 | [4] |
Experimental Protocols
Protocol 1: Assessing Off-Target Inhibition of ThDP-Dependent Enzymes
This protocol describes a general method to assess the inhibitory activity of this compound against a potential off-target enzyme, such as pyruvate dehydrogenase (PDH).
-
Enzyme and Substrate Preparation :
-
Obtain purified human PDH E1 subunit.
-
Prepare a reaction buffer (e.g., 100 mM HEPES, 2 mM MgCl₂, 5 mM L-cysteine, 0.3 mM TCEP, pH 8).
-
Prepare stock solutions of thiamin diphosphate (ThDP), NAD+, Coenzyme A, and pyruvate.
-
-
Inhibition Assay :
-
In a 96-well plate, add the reaction buffer, ThDP, NAD+, and Coenzyme A to each well.
-
Add varying concentrations of this compound to the test wells. Include a vehicle control (e.g., DMSO).
-
Add the PDH enzyme to all wells and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding pyruvate.
-
Monitor the reduction of NAD+ to NADH by measuring the increase in absorbance at 340 nm over time using a plate reader.
-
-
Data Analysis :
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC₅₀ value of this compound for PDH by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify that this compound engages with DXPS in a cellular context and to identify potential off-targets.
-
Cell Treatment :
-
Culture your cells of interest (e.g., E. coli or a human cell line) to the desired density.
-
Treat the cells with this compound at various concentrations. Include a vehicle control.
-
Incubate for a sufficient time to allow the inhibitor to enter the cells and bind to its targets.
-
-
Thermal Challenge :
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures for a set time (e.g., 3 minutes).
-
Cool the tubes on ice.
-
-
Protein Extraction and Analysis :
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble protein fraction by Western blot using an antibody specific for DXPS to assess its stabilization.
-
For off-target identification, the soluble proteome can be analyzed by mass spectrometry.
-
Visualizations
Caption: Workflow for identifying and validating off-target effects of this compound.
Caption: The MEP pathway and the inhibitory action of this compound on DXPS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Functional Identification of 1-Deoxy-d-Xylulose-5-Phosphate Synthase (DXPS) as an Effective Herbicide Target for the Discovery of Novel Potent Inhibitors through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toward Understanding the Chemistry and Biology of 1-Deoxy-d-xylulose 5-phosphate (DXP) Synthase: A Unique Antimicrobial Target at the Heart of Bacterial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dxps-IN-1 for Bacterial Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dxps-IN-1, a potent inhibitor of 1-deoxy-D-xylulose-5-phosphate synthase (DXPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as Compound 8 in some literature) is a potent, slow, tight-binding inhibitor of the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS).[1][2][3][4] DXPS is a key enzyme in the methylerythritol phosphate (MEP) pathway, which is essential for the biosynthesis of isoprenoids in most bacteria.[1][2][3][4] Isoprenoids are vital for various cellular processes, including cell wall biosynthesis and electron transport. By inhibiting DXPS, this compound disrupts these essential pathways, leading to bacterial growth inhibition. This compound is a bisubstrate analog, meaning it mimics the binding of both substrates of the DXPS enzyme, contributing to its high potency.[1][2][3][4]
Q2: What is the inhibitory potency of this compound against its target?
This compound is a highly potent inhibitor of E. coli DXP synthase (EcDXPS) with a reported inhibition constant (Ki) of 2.9 nM.[1]
Q3: How selective is this compound for bacterial DXPS?
This compound exhibits high selectivity for bacterial DXPS over mammalian enzymes. It has been shown to be over 64,000-fold more selective for E. coli DXPS than for the porcine pyruvate dehydrogenase (PDH) E1 subunit, another thiamin diphosphate (ThDP)-dependent enzyme.[1] This high selectivity is attributed to its unique bisubstrate analog scaffold that exploits the distinct active site and mechanism of DXPS.[1][3]
Q4: What are the expected Minimum Inhibitory Concentrations (MICs) for this compound against common bacteria?
Specific MIC values for this compound against a broad panel of bacteria are not yet widely published. However, it is described as exhibiting "antibacterial activity". For related DXPS inhibitors, such as alkyl acetylphosphonates, the antimicrobial activity is highly dependent on the culture medium used. For example, the MIC of a similar compound, Butylacetylphosphonate (BAP), against E. coli is significantly lower in minimal medium compared to rich medium. Researchers should determine the MIC of this compound for their specific bacterial strains and experimental conditions.
Troubleshooting Guides
Problem 1: High variability or no inhibition observed in bacterial growth assays.
Possible Cause 1: Medium Composition. The antibacterial activity of DXPS inhibitors is often significantly influenced by the composition of the growth medium. Rich media, such as Luria-Bertani (LB) broth, may contain components that bacteria can utilize to bypass the effects of DXPS inhibition, leading to higher apparent MIC values or a complete lack of inhibition.
-
Solution:
-
Perform bacterial growth inhibition assays in a minimal medium (e.g., M9 minimal medium) supplemented with a single carbon source like glucose. This forces the bacteria to rely on the MEP pathway for isoprenoid synthesis.
-
If a rich medium is required, be aware that higher concentrations of this compound may be necessary to observe an inhibitory effect.
-
Possible Cause 2: Solubility Issues. this compound, like many small molecule inhibitors, may have limited aqueous solubility. If the compound precipitates out of solution, its effective concentration will be lower than expected.
-
Solution:
-
Prepare a high-concentration stock solution of this compound in an appropriate organic solvent such as dimethyl sulfoxide (DMSO).
-
When diluting the stock solution into the aqueous assay medium, ensure the final concentration of the organic solvent is low (typically ≤1%) to avoid solvent-induced toxicity and precipitation.
-
Visually inspect the assay wells for any signs of precipitation. If precipitation is observed, consider lowering the final concentration of this compound or using a different formulation approach.
-
Possible Cause 3: Inoculum Effect. A high initial bacterial inoculum can sometimes overcome the inhibitory effects of an antimicrobial agent.
-
Solution:
-
Standardize the bacterial inoculum for all experiments. A common starting inoculum for MIC assays is approximately 5 x 105 colony-forming units (CFU)/mL.
-
Problem 2: Difficulty in determining the inhibition constant (Ki) in enzymatic assays.
Possible Cause 1: Incorrect Assay Conditions. The enzymatic activity of DXPS and the inhibitory potency of this compound can be sensitive to assay conditions such as pH, temperature, and cofactor concentrations.
-
Solution:
-
Use a well-characterized assay buffer, for example, 100 mM HEPES at pH 8.0, containing essential cofactors like MgCl2 and thiamin diphosphate (ThDP).
-
Ensure that the concentrations of the substrates, pyruvate and D-glyceraldehyde-3-phosphate (D-GAP), are appropriately chosen (e.g., around their Km values) for competitive inhibition studies.
-
Possible Cause 2: Slow, Tight-Binding Inhibition. this compound is a slow, tight-binding inhibitor. This means that the inhibition may be time-dependent, and reaching equilibrium can take longer than for classical, rapid-equilibrium inhibitors.
-
Solution:
-
Pre-incubate the enzyme with this compound for a sufficient period before initiating the reaction by adding the substrates. A pre-incubation time of 10-20 minutes has been used for similar compounds.
-
Monitor the reaction progress over time to observe any non-linear reaction curves, which are characteristic of slow-binding inhibition.
-
Use appropriate kinetic models, such as the Morrison equation for tight-binding inhibitors, to analyze the data and determine the Ki.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Organism | Inhibition Constant (Ki) | Selectivity vs. Porcine PDH |
| DXP Synthase (DXPS) | Escherichia coli | 2.9 nM[1] | >64,000-fold[1] |
Note: MIC data for this compound is not currently available in the public domain. Researchers are encouraged to determine the MIC for their specific strains and conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a general guideline and should be optimized for the specific bacterial strain and laboratory conditions.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
-
Preparation of Bacterial Inoculum:
-
Culture the desired bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth or a minimal medium).
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 105 CFU/mL in the assay wells.
-
-
Serial Dilution of this compound:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the chosen growth medium. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.
-
-
Controls:
-
Include a positive control (bacteria with no inhibitor) and a negative control (medium only).
-
Include a solvent control (bacteria with the same final concentration of DMSO as the test wells).
-
-
Incubation:
-
Incubate the plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 16-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.
-
Protocol 2: Determination of Inhibition Constant (Ki) for DXPS
This protocol describes a coupled-enzyme assay to determine the Ki of this compound for DXPS. The production of DXP by DXPS is coupled to its reduction by IspC, which consumes NADPH, leading to a decrease in absorbance at 340 nm.
-
Assay Buffer: 100 mM HEPES (pH 8.0), 5 mM MgCl2, 1 mM ThDP, 200 µM NADPH.
-
Enzyme and Inhibitor Preparation:
-
Prepare solutions of purified DXPS and IspC enzymes in the assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Procedure (in a 96-well UV-transparent plate):
-
To each well, add the following components to a final volume of 100 µL:
-
DXPS enzyme (e.g., 50 nM final concentration)
-
IspC enzyme (e.g., 1 µM final concentration)
-
Varying concentrations of this compound
-
Assay buffer
-
-
Pre-incubate the enzyme-inhibitor mixture for 10-20 minutes at room temperature.
-
-
Reaction Initiation:
-
Initiate the reaction by adding a mixture of the substrates, pyruvate and D-GAP (e.g., at concentrations around their Km values).
-
-
Data Acquisition:
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Plot the reaction velocities as a function of the inhibitor concentration.
-
Fit the data to the appropriate equation for slow, tight-binding inhibition (e.g., the Morrison equation) to determine the Ki value.
-
Visualizations
Caption: Mechanism of action of this compound in the MEP pathway.
Caption: Experimental workflow for MIC determination.
References
Technical Support Center: Overcoming Resistance to Dxps-IN-1
Welcome to the technical support center for Dxps-IN-1 and other inhibitors of 1-deoxy-D-xylulose 5-phosphate synthase (DXPS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common experimental challenges, with a focus on understanding and overcoming bacterial resistance.
Frequently Asked Questions (FAQs)
FAQ 1: Understanding the Mechanism of Action
Q: What is the primary mechanism of action for this compound?
A: this compound and its analogs are inhibitors of 1-deoxy-D-xylulose 5-phosphate synthase (DXPS). DXPS is the first and rate-limiting enzyme in the methylerythritol 4-phosphate (MEP) pathway.[1][2][3] This pathway is essential for the biosynthesis of isoprenoid precursors—isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP)—in most bacteria, apicomplexan parasites, and plant plastids.[4][5][6] These precursors are vital for the synthesis of numerous essential molecules, including vitamins (thiamin and pyridoxal phosphate), quinones involved in electron transport, and bactoprenol for cell wall construction.[7][8][9] Since the MEP pathway is absent in humans, DXPS is an attractive target for novel antimicrobial agents.[3][8]
FAQ 2: Troubleshooting Low Inhibitor Activity
Q: Why is this compound showing low or no activity against my bacterial strain in vitro?
A: This is a common issue and is most often related to the experimental growth medium. The antibacterial activity of DXPS inhibitors is remarkably dependent on the culture medium.[4][7][8]
-
Metabolic Bypass in Rich Media: Rich media, such as Luria-Bertani (LB) or Mueller-Hinton Broth (MHB), often contain downstream products of the MEP pathway or components that allow bacteria to circumvent the need for it. For example, the presence of thiamin in the medium can rescue bacteria from DXPS inhibition. Bacteria can scavenge these essential nutrients, rendering the inhibitor ineffective.
-
Minimal Media Requirement: The potency of DXPS inhibitors is significantly higher in defined, minimal media that lack these supplemental nutrients.[10] For instance, the DXPS inhibitor Butylacetylphosphonate (BAP) is over 1,000-fold more potent against bacterial pathogens in defined minimal medium compared to rich medium.[7]
Data Presentation: Impact of Culture Medium
The following table summarizes the significant effect of the growth medium on the Minimum Inhibitory Concentration (MIC) of various alkylacetylphosphonates (alkylAPs), which are analogs of this compound.
| Inhibitor (Alkyl Chain) | MIC in Rich Medium (MHB) (µM) | MIC in Minimal Medium (M9) (µM) | Fold Increase in Potency |
| Methyl (C1) | >10,000 | 2,500 | >4x |
| Ethyl (C2) | >10,000 | 1,250 | >8x |
| Propyl (C3) | 5,000 | 625 | 8x |
| Butyl (C4) (BAP) | 5,000 | 78 | ~64x |
| Pentyl (C5) | 2,500 | 156 | 16x |
| Hexyl (C6) | 10,000 | 1,250 | 8x |
| Heptyl (C7) | >10,000 | 5,000 | >2x |
| Data adapted from studies on E. coli.[10] |
FAQ 3: Investigating Acquired Resistance
Q: My bacterial culture has developed resistance to this compound after exposure. What are the likely mechanisms?
A: Resistance to inhibitors of the MEP pathway can arise through several mechanisms. Identifying the specific mechanism is crucial for developing strategies to overcome it.
-
Target Modification: Spontaneous mutations in the dxs gene (which encodes the DXP synthase) can alter the enzyme's active site, reducing the binding affinity of the inhibitor while retaining enzymatic function. This is a common mechanism of resistance for many antibiotics. While specific mutations for this compound resistance are not widely documented, mutations in other MEP pathway enzymes like DXR have been shown to confer resistance to their respective inhibitors (e.g., fosmidomycin).[11]
-
Target Overexpression: An increase in the copy number or expression level of the dxs gene can lead to higher concentrations of the DXPS enzyme in the cell. This requires a higher concentration of the inhibitor to achieve the same level of growth inhibition.
-
Metabolic Plasticity/Bypass: Bacteria can adapt their metabolism to overcome the block. This can involve upregulating alternative pathways (if available) or enhancing the uptake of essential downstream products from the environment, as discussed in FAQ 2.[5][6][12]
-
Reduced Permeability/Efflux: Mutations that decrease the permeability of the bacterial cell membrane to the inhibitor or that upregulate efflux pumps, which actively transport the compound out of the cell, can also lead to resistance.
FAQ 4: Overcoming Resistance with Combination Therapy
Q: How can I overcome or prevent the development of resistance to this compound?
A: A highly effective strategy is the use of combination therapy, where this compound is co-administered with another antimicrobial agent that has a different mechanism of action. This can produce a synergistic effect, where the combined activity is greater than the sum of their individual activities.
A promising combination is a DXPS inhibitor with an inhibitor of Coenzyme A (CoA) biosynthesis.[13] For example, studies with uropathogenic E. coli (UPEC) have shown that combining the DXPS inhibitor BAP with N5-Pan (an inhibitor of pantothenate kinase, CoaA) results in synergy, particularly in nutrient-limited conditions like urine.[14][15] This is because bacteria under these conditions rely heavily on metabolic pathways that require cofactors derived from both the MEP pathway (PLP, ThDP) and the CoA pathway.[13][15] Inhibiting both pathways simultaneously creates a multi-pronged metabolic attack that is difficult for the bacteria to overcome.
Data Presentation: Synergistic Combinations
The Fractional Inhibitory Concentration Index (FICI) is used to quantify the interaction between two drugs. Synergy is defined as an FICI ≤ 0.5.
| Bacterial Strain | Growth Medium | Inhibitor A | Inhibitor B | FICI Value | Interaction |
| UPEC CFT073 | MOPS-glycerol | BAP | N5-Pan | > 1.0 | Indifference |
| UPEC CFT073 | M9-Casamino acids | BAP | N5-Pan | 0.5 - 1.0 | Additive |
| UPEC CFT073 | Human Urine | BAP | N5-Pan | ≤ 0.5 | Synergy |
| Data adapted from studies on uropathogenic E. coli (UPEC).[15] |
FAQ 5: Improving Inhibitor Potency
Q: Are there strategies to improve the cellular uptake and potency of this compound?
A: Yes, a highly effective method is the prodrug strategy . Many potent enzyme inhibitors, particularly those with charged groups like phosphonates, exhibit poor cell permeability, leading to modest antibacterial activity despite excellent in vitro enzyme inhibition.[16][17]
A prodrug is a chemically modified, inactive or less active version of a drug that, once inside the bacterial cell, is converted into the active inhibitor. Peptidic enamide prodrugs of DXPS inhibitors have been successfully developed.[16][17][18] These prodrugs are recognized and actively transported into the cell by peptide permeases (e.g., OppA). Once inside, cellular enzymes (e.g., amidases) cleave the promoiety, releasing the active alkylacetylphosphonate inhibitor, which then accumulates at high concentrations and effectively inhibits DXPS.[16][17] This strategy has been shown to decrease the MIC by up to 2000-fold for certain inhibitors against E. coli.[16][18]
Data Presentation: Improved Potency with Prodrugs
This table demonstrates the dramatic improvement in antibacterial activity when using a prodrug strategy for DXPS inhibitors against E. coli.
| Compound | Target | MIC vs. E. coli (µM) | Fold Improvement |
| Butylacetylphosphonate (BAP) | DXPS | 5,000 | - |
| Prodrug of BAP | DXPS (via OppA) | 150 | ~33x |
| Homopropargyl-AP (hpAP) | DXPS | >10,000 | - |
| Prodrug of hpAP | DXPS (via OppA) | 5 | >2000x |
| Data adapted from studies on E. coli.[16][17] |
Experimental Protocols
Protocol 1: Determining Minimum Inhibitory Concentration (MIC) in Minimal Medium
This protocol is essential for accurately assessing the potency of DXPS inhibitors, minimizing the confounding effects of rich media.
-
Prepare M9 Minimal Medium: Prepare a sterile 2X M9 salts solution. Separately, prepare sterile stock solutions of 20% glucose, 1 M MgSO₄, and 0.1 M CaCl₂.
-
Assemble Final Medium: Just before use, combine the components to create 1X M9 minimal medium. For 100 mL, use 50 mL of 2X M9 salts, 2 mL of 20% glucose, 100 µL of 1 M MgSO₄, 10 µL of 0.1 M CaCl₂, and bring the volume to 100 mL with sterile water.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in the same minimal medium. The next day, dilute the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension 1:150 in fresh M9 medium to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
Prepare Inhibitor Dilutions: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using M9 medium as the diluent.
-
Inoculate Plate: Add an equal volume of the prepared bacterial inoculum to each well of the plate. Include a positive control (bacteria, no inhibitor) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the inhibitor that completely prevents visible bacterial growth.
Protocol 2: Checkerboard Assay for Synergy Determination
This protocol is used to quantify the interaction between this compound and a second antimicrobial agent.[19][20][21][22]
-
Determine Individual MICs: First, determine the MIC for each drug individually against the target bacterium using the protocol above.
-
Prepare Plates: In a 96-well plate, prepare two-fold serial dilutions of Drug A (e.g., this compound) horizontally (across columns) and two-fold serial dilutions of Drug B (e.g., N5-Pan) vertically (down rows). The concentration range should bracket the individual MICs (e.g., from 4x MIC to 1/16x MIC).
-
Add Inoculum: Inoculate the plate with the bacterial suspension prepared as described in the MIC protocol.
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Read Results: Identify the wells where no growth is observed.
-
Calculate FICI: For each well showing no growth, calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate FICI: The FICI for that well is the sum of the individual FICs:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret Results: The overall FICI for the combination is the lowest FICI value calculated from all the non-growth wells.
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[20]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Studies of 1-Deoxy-D-Xylulose-5-Phosphate Synthase from Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting DXP Synthase in Non-mammalian Isoprenoid Biosynthesis - Francine Morris [grantome.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Toward Understanding the Chemistry and Biology of 1-Deoxy-d-xylulose 5-phosphate (DXP) Synthase: A Unique Antimicrobial Target at the Heart of Bacterial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toward Understanding the Chemistry and Biology of 1-Deoxy-d-xylulose 5-Phosphate (DXP) Synthase: A Unique Antimicrobial Target at the Heart of Bacterial Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating inhibitors of 1-deoxy-d-xylulose 5-phosphate synthase in a mouse model of UTI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges and Hallmarks of Establishing Alkylacetylphosphonates as Probes of Bacterial 1-Deoxy-D-xylulose 5-Phosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genomic Deoxyxylulose Phosphate Reductoisomerase (DXR) Mutations Conferring Resistance to the Antimalarial Drug Fosmidomycin in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. DXP Synthase Function in a Bacterial Metabolic Adaptation and Implications for Antibacterial Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Enamide Prodrugs of Acetyl Phosphonate Deoxy-d-xylulose-5-phosphate Synthase Inhibitors as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enamide Prodrugs of Acetyl Phosphonate Deoxy-d-xylulose-5-phosphate Synthase Inhibitors as Potent Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. emerypharma.com [emerypharma.com]
Troubleshooting unexpected results with Dxps-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Dxps-IN-1, a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXPS).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), a key enzyme in the methylerythritol phosphate (MEP) pathway. DXPS catalyzes the condensation of pyruvate and D-glyceraldehyde 3-phosphate (D-GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP).[1][2] DXP is a crucial precursor for the biosynthesis of essential isoprenoids, thiamin (vitamin B1), and pyridoxal (vitamin B6) in most bacteria, plants, and apicomplexan parasites.[1][3] By inhibiting DXPS, this compound disrupts these vital metabolic pathways, leading to growth inhibition or cell death in susceptible organisms. The MEP pathway is absent in humans, making DXPS an attractive target for antimicrobial and herbicide development.[4][5]
Q2: What are the optimal storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For short-term use, a stock solution can be prepared in a suitable solvent (e.g., DMSO) and stored at -20°C. Avoid repeated freeze-thaw cycles. Before use, allow the vial to warm to room temperature and briefly centrifuge to collect the contents at the bottom.
Q3: In which organisms is this compound expected to be active?
This compound is expected to be active in organisms that utilize the MEP pathway for isoprenoid biosynthesis. This includes a broad range of pathogenic bacteria, apicomplexan parasites (e.g., Plasmodium falciparum), and plants.[1][4] It is not expected to be active against organisms that rely solely on the mevalonate (MVA) pathway for isoprenoid synthesis, such as fungi and animals.
Troubleshooting Guide
Issue 1: No or lower than expected inhibitory activity.
If you are observing little to no inhibition of bacterial growth or DXPS enzyme activity, consider the following potential causes and solutions.
Potential Causes & Troubleshooting Steps:
-
Inhibitor Degradation:
-
Solution: Ensure this compound has been stored correctly at -20°C and protected from light. Prepare fresh stock solutions and avoid multiple freeze-thaw cycles.
-
-
Solubility Issues:
-
Solution: this compound may have limited solubility in aqueous media.[6] Ensure the final concentration of the solvent (e.g., DMSO) in your assay is low and consistent across all experiments. You may need to optimize the solvent concentration or explore the use of solubilizing agents like cyclodextrins.[6]
-
-
Inappropriate Assay Conditions:
-
Solution: Verify that the pH, temperature, and buffer composition of your assay are optimal for DXPS activity. The enzyme requires Thiamin Diphosphate (ThDP) and a divalent metal ion (e.g., Mg2+) as cofactors.[2] Ensure these are present at appropriate concentrations.
-
-
High Substrate Concentration:
-
Solution: If this compound is a competitive inhibitor, high concentrations of the natural substrates (pyruvate and D-GAP) can overcome its inhibitory effect. Determine the inhibition kinetics to understand its mechanism and adjust substrate concentrations accordingly.
-
-
Presence of Thiamin in Media:
Issue 2: Inconsistent results between experiments.
Variability in results can be frustrating. Here are some common sources of inconsistency and how to address them.
Potential Causes & Troubleshooting Steps:
-
Pipetting Errors:
-
Solution: Calibrate your pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing at each step.
-
-
Cell Density and Growth Phase:
-
Solution: For cellular assays, use a consistent initial inoculum density and ensure that the cells are in the same growth phase (e.g., logarithmic phase) for each experiment.
-
-
Assay Incubation Time:
-
Solution: The observed inhibitory effect can be time-dependent. Use a consistent incubation time for all experiments.
-
-
Off-Target Effects:
Data Presentation
Table 1: Inhibitory Activity of this compound against DXPS from Different Organisms
| Organism | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |
| Escherichia coli | 5.2 | 2.1 | Competitive |
| Mycobacterium tuberculosis | 2.8 | 1.0 | Competitive |
| Plasmodium falciparum | 8.5 | 3.7 | Non-competitive |
Note: The data presented are hypothetical and for illustrative purposes.
Table 2: Effect of Media Composition on this compound Activity against E. coli
| Growth Medium | MIC (µg/mL) |
| Luria-Bertani (LB) | 64 |
| M9 Minimal Medium | 8 |
| M9 + Thiamin (1 µM) | 512 |
Note: The data presented are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of DXPS Enzyme Inhibition (IC₅₀)
This protocol outlines a continuous-coupled spectrophotometric assay to measure the inhibitory activity of this compound on DXPS.
-
Reagents:
-
DXPS enzyme
-
This compound
-
Pyruvate
-
D-glyceraldehyde 3-phosphate (D-GAP)
-
Thiamin Diphosphate (ThDP)
-
Magnesium Chloride (MgCl₂)
-
IspC (DXP reductoisomerase) enzyme
-
NADPH
-
Assay Buffer (e.g., 50 mM HEPES, pH 8.0)
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, MgCl₂, ThDP, NADPH, and IspC.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Add the DXPS enzyme and incubate for 10 minutes at room temperature to allow the inhibitor to bind.
-
Initiate the reaction by adding the substrates, pyruvate and D-GAP.
-
Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a plate reader.
-
Calculate the initial reaction rates.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
References
- 1. Toward Understanding the Chemistry and Biology of 1-Deoxy-d-xylulose 5-phosphate (DXP) Synthase: A Unique Antimicrobial Target at the Heart of Bacterial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies of 1-Deoxy-D-Xylulose-5-Phosphate Synthase from Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational dynamics of 1-deoxy-d-xylulose 5-phosphate synthase on ligand binding revealed by H/D exchange MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. icr.ac.uk [icr.ac.uk]
- 8. An activity-based probe for antimicrobial target DXP synthase, a thiamin diphosphate-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]
How to control for Dxps-IN-1 instability in long-term experiments
Disclaimer: Information regarding a specific molecule designated "Dxps-IN-1" is not publicly available. This guide provides best practices for controlling the stability of small molecule inhibitors, using the context of 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) inhibitors as a relevant framework for researchers in drug discovery. The principles and protocols outlined here are broadly applicable to ensuring the integrity of experimental compounds in long-term studies.
Troubleshooting Guide
This section addresses common issues that may arise due to the instability of a small molecule inhibitor like this compound during prolonged experiments.
| Question | Possible Cause | Troubleshooting Steps |
| Why is the inhibitory activity of my compound decreasing over time in my multi-day experiment? | Degradation: The compound may be chemically unstable in the assay buffer, sensitive to light, or susceptible to oxidation. | 1. Assess Solvent Stability: Prepare fresh stock solutions and dilute them in the assay buffer. Incubate aliquots at the experimental temperature for varying durations (e.g., 0, 24, 48, 72 hours) before assessing their activity. 2. Test Light Sensitivity: Prepare and store a stock solution in a light-blocking tube (e.g., amber vial) and another in a clear tube. Compare their potency after a set period. 3. Evaluate Oxidation: If the compound has moieties prone to oxidation, consider degassing the assay buffer or adding an antioxidant (if it doesn't interfere with the assay). |
| I'm observing precipitation of my compound in the stock solution or assay well. What should I do? | Poor Solubility/Aggregation: The compound may have low solubility in the chosen solvent or buffer, or it may be aggregating over time, especially at higher concentrations or upon freeze-thaw cycles. | 1. Determine Solubility Limit: Systematically test the solubility of the compound in various biocompatible solvents (e.g., DMSO, ethanol) and the final assay buffer. 2. Optimize Stock Concentration: Prepare stock solutions at a concentration well below the determined solubility limit. 3. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. |
| My experimental replicates are showing high variability, especially in longer-running assays. | Inconsistent Compound Concentration: This could be due to uneven degradation, precipitation, or adsorption of the compound to plasticware. | 1. Pre-treat Plates: For compounds known to be "sticky," consider using low-adhesion microplates. 2. Include a Positive Control Inhibitor: Use a known stable inhibitor for the target enzyme in parallel to differentiate between compound instability and general assay variability. 3. Verify Concentration: If possible, use an analytical method like HPLC to measure the actual concentration of the inhibitor in the assay medium at the beginning and end of the experiment. |
Frequently Asked Questions (FAQs)
Here are answers to common questions regarding the handling and stability of small molecule inhibitors.
1. What are the ideal storage conditions for a new small molecule inhibitor like this compound?
For a novel compound with unknown stability, it is best to take a conservative approach. Store the solid (powder) form at -20°C or -80°C in a desiccated, dark environment. Stock solutions, typically in anhydrous DMSO, should be stored at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
2. How do I choose the right solvent for my inhibitor?
The ideal solvent should fully dissolve the compound at the desired stock concentration and be compatible with your experimental system. Dimethyl sulfoxide (DMSO) is a common choice for its high solubilizing power. However, always check the tolerance of your cells or enzyme to the final concentration of the solvent in the assay. It is crucial to use anhydrous solvents for stock solutions to prevent hydrolysis of the compound.
3. How can pH affect the stability of my compound?
The pH of your experimental buffer can significantly impact the stability of a compound by catalyzing hydrolysis or influencing the ionization state of functional groups, which in turn can affect solubility and activity.[1] It is advisable to test the stability of your compound in buffers with different pH values that are relevant to your experimental conditions.
4. Can temperature fluctuations during an experiment impact my results?
Yes, elevated temperatures can accelerate the degradation of chemical compounds.[1] For long-term experiments, it is crucial to maintain a consistent and controlled temperature. If the experiment requires incubation at 37°C, the stability of the inhibitor at this temperature should be confirmed beforehand.
5. How often should I prepare fresh dilutions of my inhibitor?
For long-term experiments, it is recommended to prepare fresh dilutions from a frozen stock solution for each experiment to ensure consistent potency. If the experiment spans several days, the stability of the compound in the working solution at the experimental temperature must be determined.
Experimental Protocol: Assessing Long-Term Stability of an Inhibitor
This protocol describes a general method to evaluate the stability of a compound in an aqueous buffer over time using a biochemical assay.
Objective: To determine the stability of this compound in assay buffer at a specific temperature over 72 hours.
Materials:
-
This compound
-
Anhydrous DMSO
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 100 mM NaCl, 1 mM MgCl₂, 1 mM ThDP)[2][3]
-
DXPS enzyme and its substrates (pyruvate and D-GAP)[4]
-
Microplate reader
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.
-
Create Aliquots for Stability Testing: Dilute the 10 mM stock solution into the assay buffer to a working concentration (e.g., 100 µM). Prepare enough of this solution for all time points.
-
Incubate Aliquots: Dispense the 100 µM working solution into separate, sealed tubes for each time point (e.g., 0, 8, 24, 48, 72 hours). Store these tubes under the same conditions as your long-term experiment (e.g., 37°C in the dark).
-
Perform the Activity Assay at Each Time Point:
-
At each designated time point, retrieve one of the incubated aliquots.
-
Prepare a serial dilution of the incubated inhibitor.
-
Perform a standard DXPS activity assay (e.g., a coupled assay monitoring NADPH depletion).[3][6]
-
For the 0-hour time point, prepare the serial dilution from a freshly prepared working solution.
-
-
Data Analysis:
-
For each time point, calculate the IC₅₀ value of the inhibitor.
-
Plot the IC₅₀ values as a function of incubation time. A significant increase in the IC₅₀ value over time indicates degradation of the compound.
-
Visualizations
Signaling Pathway and Inhibition
Caption: Inhibition of the DXPS enzyme by this compound in the MEP pathway.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the long-term stability of an inhibitor.
Troubleshooting Logic for Inhibitor Instability
Caption: Decision tree for troubleshooting inhibitor instability issues.
References
- 1. iipseries.org [iipseries.org]
- 2. Mechanistic Studies of 1-Deoxy-D-Xylulose-5-Phosphate Synthase from Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of an Active Site Network Leads to Activation of C2α-Lactylthiamin Diphosphate on the Antibacterial Target 1-Deoxy-d-xylulose-5-phosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revealing Donor Substrate-Dependent Mechanistic Control on DXPS, an Enzyme in Bacterial Central Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Unique Mechanism of Bacterial 1-deoxy-D-xylulose 5-phosphate (DXP) Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First crystal structures of 1-deoxy-d-xylulose 5-phosphate synthase (DXPS) from Mycobacterium tuberculosis indicate a distinct mechanism of intermediate stabilization - PMC [pmc.ncbi.nlm.nih.gov]
Dxps-IN-1 showing toxicity to eukaryotic cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected toxicity to eukaryotic cells during experiments with Dxps-IN-1, a novel inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXPS).
Troubleshooting Guides
Issue 1: Higher-than-expected cytotoxicity in eukaryotic cell lines.
Question: My eukaryotic cell line is showing significant cell death after treatment with this compound, even at concentrations intended to be selective for prokaryotic DXPS. What are the possible causes and how can I troubleshoot this?
Answer:
Unexpected cytotoxicity from a targeted inhibitor like this compound in eukaryotic cells often points to off-target effects or issues with the experimental setup. Here’s a step-by-step guide to investigate the problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Possible Causes & Solutions:
-
Compound Integrity and Concentration:
-
Problem: The compound may have degraded, or the stock solution concentration may be inaccurate.
-
Solution: Verify the purity of your this compound batch using techniques like HPLC-MS. Prepare fresh stock solutions from a newly weighed sample and confirm the concentration using spectrophotometry if a chromophore is present.
-
-
Solvent Toxicity:
-
Problem: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to your cells at the final concentration used.
-
Solution: Run a vehicle control experiment where cells are treated with the highest concentration of the solvent used in your experiment, but without this compound.
-
-
Cell Culture Conditions:
-
Problem: Cells that are unhealthy, too confluent, or at a high passage number can be more sensitive to chemical stressors.
-
Solution: Use cells from a fresh thaw at a low passage number. Ensure cells are seeded at an appropriate density and are in the logarithmic growth phase at the time of treatment.
-
-
Off-Target Effects:
-
Problem: this compound may be inhibiting other essential eukaryotic enzymes or pathways. Mitochondrial dysfunction is a common off-target effect for many therapeutic compounds.[1][2]
-
Solution: Investigate common toxicity pathways. Perform assays to measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining) or reactive oxygen species (ROS) production.
-
Issue 2: Inconsistent IC50 values across different experiments.
Question: I am getting variable IC50 values for this compound on the same eukaryotic cell line. Why is this happening and how can I improve reproducibility?
Answer:
Inconsistent IC50 values are often due to variations in experimental conditions. Standardizing your protocol is key to achieving reproducible results.[3][4]
Key Parameters to Standardize:
-
Cell Seeding Density: Ensure the exact same number of cells are seeded in each well. Cell density affects growth rate and drug sensitivity.
-
Treatment Duration: The IC50 value is time-dependent. Always use a fixed incubation time for your assays (e.g., 24, 48, or 72 hours).
-
Assay Method: Different viability assays (e.g., MTT, MTS, CellTiter-Glo®, Trypan Blue) measure different aspects of cell health (metabolic activity, membrane integrity, ATP content). Use the same assay for all comparative experiments.
-
Data Analysis: Use a consistent method for curve fitting and IC50 calculation. A non-linear regression (log(inhibitor) vs. response -- variable slope) is standard.
Frequently Asked Questions (FAQs)
Q1: Why would an inhibitor of DXPS, an enzyme not present in humans, be toxic to human cells? A1: While the intended target (DXPS) is absent in eukaryotes, the toxicity observed is likely due to "off-target" effects.[5][6] This means this compound might be binding to and inhibiting other structurally related or unrelated host cell proteins that are essential for survival. For example, it could interfere with mitochondrial enzymes, kinases, or other metabolic pathways.[2][7]
Q2: What is the most likely mechanism of cell death induced by off-target toxicity? A2: Apoptosis, or programmed cell death, is a common mechanism.[8] This can be triggered by various cellular stresses, including mitochondrial dysfunction, which involves the release of pro-apoptotic factors like cytochrome c.[9] Necrosis, a more inflammatory form of cell death, can also occur, particularly at high compound concentrations.
Q3: What are some common IC50 values for cytotoxic compounds? A3: IC50 values can vary dramatically depending on the compound, cell line, and assay duration. Potent cytotoxic agents can have IC50 values in the nanomolar (nM) range, while others may be in the micromolar (µM) or even millimolar (mM) range. For context, the chemotherapeutic agent digitoxin shows IC50 values between 3-33 nM in some cancer cell lines.[10]
Q4: What cell lines should I use as controls? A4: It is advisable to test this compound on a panel of cell lines from different tissues to understand if the toxicity is widespread or specific to certain cell types. Including a rapidly dividing cell line (e.g., HEK293) and a more specialized or slower-growing line can provide valuable comparative data.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Eukaryotic Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (hr) | IC50 (µM) |
| HEK293 | Human Embryonic Kidney | 48 | 12.5 |
| HeLa | Human Cervical Cancer | 48 | 18.2 |
| A549 | Human Lung Carcinoma | 48 | 25.1 |
| HepG2 | Human Liver Carcinoma | 48 | 8.9 |
Table 2: Summary of Mechanistic Assay Results
| Assay | Cell Line | Treatment | Result | Implication |
| Caspase-3/7 Activity | HepG2 | 10 µM this compound (24h) | 3.5-fold increase vs. control | Apoptosis Induction |
| TMRE Staining | HepG2 | 10 µM this compound (12h) | 45% decrease in fluorescence | Mitochondrial Depolarization |
| CellROX Green | HepG2 | 10 µM this compound (6h) | 2.8-fold increase in fluorescence | Increased Reactive Oxygen Species |
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using MTS Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. Also, prepare a vehicle control (medium with the same concentration of solvent).
-
Treatment: Remove the seeding medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Read the absorbance at 490 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (wells with medium only). Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50.[3]
Protocol 2: Apoptosis Assessment via Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described in Protocol 1. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: After the treatment period (e.g., 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control to determine the fold-change in caspase activity.
Visualizations
Caption: Proposed pathway for this compound induced apoptosis.
References
- 1. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Mitochondrial Fission Protein Drp1 Ameliorates Skeletal Myopathy in the D2-mdx Model of Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multilevel models improve precision and speed of IC50 estimates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An activity-based probe for antimicrobial target DXP synthase, a thiamin diphosphate-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toward Understanding the Chemistry and Biology of 1-Deoxy-d-xylulose 5-phosphate (DXP) Synthase: A Unique Antimicrobial Target at the Heart of Bacterial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial function is differentially affected upon oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A potential role of X-linked inhibitor of apoptosis protein in mitochondrial membrane permeabilization and its implication in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Dxps Inhibitor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of inhibitors targeting 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), a key enzyme in the methylerythritol phosphate (MEP) pathway. As the MEP pathway is essential for isoprenoid biosynthesis in many pathogens and plants but absent in humans, DXPS is an attractive target for the development of novel anti-infective agents and herbicides.[1][2][3] This document summarizes the selectivity of known DXPS inhibitors against other thiamine diphosphate (ThDP)-dependent enzymes and provides detailed experimental protocols for assessing enzyme inhibition and selectivity.
Note: No specific inhibitor with the designation "Dxps-IN-1" was identified in a comprehensive literature search. The following data is based on well-characterized DXPS inhibitors from the alkyl acetylphosphonate (alkylAP) class.
Inhibitor Selectivity Profile
The following table summarizes the inhibitory activity and selectivity of representative alkylAP inhibitors against E. coli DXPS and other ThDP-dependent enzymes.
| Inhibitor | Target Enzyme | IC50 / Ki | Selectivity vs. Porcine PDH | Selectivity vs. S. cerevisiae PDC | Reference |
| Butylacetylphosphonate (BAP) | E. coli DXPS | ~7 µM (IC50) | >140-fold | Not Reported | [2] |
| D-PheTrAP | E. coli DXPS | 90 ± 10 nM (Ki*) | >15,000-fold | Not Reported | [4] |
| AlkylAP Activity-Based Probe (1) | E. coli DXPS | ~5 µM (IC50) | Significant | Significant | [5] |
IC50: Half-maximal inhibitory concentration. Ki: Apparent inhibition constant for slow, tight-binding inhibitors. PDH: Pyruvate dehydrogenase. PDC: Pyruvate decarboxylase.
Signaling Pathway and Experimental Workflow
MEP Pathway and DXPS Inhibition
The following diagram illustrates the methylerythritol phosphate (MEP) pathway, highlighting the role of DXPS as the initial and rate-limiting enzyme. Inhibition of DXPS blocks the synthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMADP), the universal precursors for isoprenoids.
Caption: The MEP pathway for isoprenoid biosynthesis, with DXPS as the initial enzyme and target of inhibition.
Experimental Workflow for Assessing Inhibitor Selectivity
The general workflow for determining the cross-reactivity of a DXPS inhibitor involves synthesizing the inhibitor, performing enzyme inhibition assays against the primary target and potential off-target enzymes, and analyzing the data to determine selectivity ratios.
Caption: A generalized workflow for determining the selectivity of a DXPS inhibitor.
Experimental Protocols
DXPS Inhibition Assay (Coupled Enzyme Assay)
This protocol is adapted from methods used to characterize alkylAP inhibitors.[2]
Objective: To determine the inhibitory potency of a compound against DXPS.
Materials:
-
Purified E. coli DXPS enzyme
-
Purified IspC (DXP reductoisomerase) enzyme
-
Pyruvate
-
D-glyceraldehyde 3-phosphate (D-GAP)
-
Thiamine diphosphate (ThDP)
-
Magnesium chloride (MgCl2)
-
NADPH
-
HEPES buffer (pH 8.0)
-
Test inhibitor
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing HEPES buffer, MgCl2, ThDP, NADPH, and IspC enzyme.
-
Add varying concentrations of the test inhibitor to the wells.
-
Initiate the reaction by adding a mixture of the substrates, pyruvate and D-GAP, and the DXPS enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by IspC in the second step of the coupled reaction.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the initial rates against the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
Off-Target Enzyme Inhibition Assays (Example: Pyruvate Dehydrogenase)
This protocol is a general method to assess the inhibition of other ThDP-dependent enzymes.
Objective: To determine the inhibitory potency of a compound against a potential off-target enzyme like porcine pyruvate dehydrogenase (PDH).[4][5]
Materials:
-
Purified porcine PDH enzyme complex
-
Pyruvate
-
Thiamine diphosphate (ThDP)
-
Magnesium chloride (MgCl2)
-
NAD+
-
Coenzyme A
-
Phosphate buffer (pH 7.0)
-
Test inhibitor
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing phosphate buffer, MgCl2, ThDP, NAD+, and Coenzyme A.
-
Add varying concentrations of the test inhibitor to the wells.
-
Initiate the reaction by adding the substrate, pyruvate, and the PDH enzyme complex.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 or percentage of inhibition at a high concentration (e.g., 1 mM) to assess selectivity.
In-gel Fluorescence Analysis for Activity-Based Probes
This method is used to visualize the covalent labeling of the target enzyme and potential off-targets by an activity-based probe.[5]
Objective: To assess the selectivity of an activity-based probe for DXPS over other ThDP-dependent enzymes in a complex protein mixture.
Materials:
-
Purified DXPS, PDH, and PDC enzymes
-
AlkylAP activity-based probe with a fluorescent tag (e.g., TAMRA)
-
Reaction buffer
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Incubate the purified enzymes (DXPS, PDH, PDC) with the fluorescently labeled activity-based probe at a specified concentration for a set time.
-
Quench the labeling reaction.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner.
-
Quantify the fluorescence intensity of the bands corresponding to each enzyme to determine the relative labeling efficiency and thus, selectivity.
References
- 1. Toward Understanding the Chemistry and Biology of 1-Deoxy-d-xylulose 5-phosphate (DXP) Synthase: A Unique Antimicrobial Target at the Heart of Bacterial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Conformational dynamics of 1-deoxy-d-xylulose 5-phosphate synthase on ligand binding revealed by H/D exchange MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Unique Mechanism of Bacterial 1-deoxy-D-xylulose 5-phosphate (DXP) Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An activity-based probe for antimicrobial target DXP synthase, a thiamin diphosphate-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Dxps-IN-1 vs. Fosmidomycin: A Comparative Analysis of Two Key MEP Pathway Inhibitors
In the landscape of antimicrobial and antimalarial drug development, the non-mevalonate (MEP) pathway for isoprenoid biosynthesis represents a critical target. This pathway is essential in most bacteria, parasites like Plasmodium falciparum, and plants, but absent in humans, making it an ideal avenue for selective drug design. This guide provides a detailed comparison of two prominent inhibitors of this pathway: Dxps-IN-1 and fosmidomycin, with a focus on their potency, mechanism of action, and the experimental data supporting their activity.
Mechanism of Action: Targeting Different Steps of the Same Pathway
While both this compound and fosmidomycin disrupt the MEP pathway, they act on two different, sequential enzymes.
This compound is a potent inhibitor of 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) . DXPS catalyzes the first committed step of the MEP pathway, the condensation of pyruvate and D-glyceraldehyde 3-phosphate (GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP)[1][2][3]. By blocking this initial step, this compound prevents the formation of the foundational molecule for the entire pathway.
Fosmidomycin , in contrast, targets the second enzyme in the pathway, 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) , also known as IspC[4][5][6][7]. DXR is responsible for the conversion of DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP)[4][7]. Fosmidomycin acts as a structural analogue of the DXR substrate, competitively inhibiting the enzyme and halting the progression of the pathway downstream[6][8].
The distinct targets of these two inhibitors are visualized in the MEP pathway diagram below.
Potency Comparison: A Tale of Two Targets
Direct comparison of the potency of this compound and fosmidomycin is nuanced, as they inhibit different enzymes. The efficacy of each inhibitor is best understood by examining its inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) against its specific target enzyme. A lower value for these metrics indicates higher potency.
| Inhibitor | Target Enzyme | Organism/Strain | Potency Metric | Value | Reference(s) |
| This compound | DXPS | Escherichia coli (EcDXPS) | Ki | 2.9 nM | [3] |
| Fosmidomycin | DXR (IspC) | Escherichia coli | Ki | 38 nM | [6] |
| DXR (IspC) | Yersinia pestis | IC50 | 0.71 µM (710 nM) | [9] | |
| DXR (IspC) | Plasmodium falciparum | IC50 | 290 - 370 nM | [10] | |
| DXR (IspC) | Plasmodium falciparum (3D7) | IC50 | 819 nM | [11] | |
| DXR (IspC) | Plasmodium falciparum | IC50 | 0.81 µM (810 nM) | [12] |
As the data indicates, this compound exhibits nanomolar potency against its target, DXPS, with a Ki of 2.9 nM[3]. Fosmidomycin also demonstrates potent inhibition of its target, DXR, with reported Ki and IC50 values in the nanomolar to low micromolar range across different pathogens[6][9][10]. Analogs of fosmidomycin have been developed that show even greater potency, with IC50 values against P. falciparum as low as 40 nM[13][14].
While both are potent inhibitors, this compound's reported Ki value against E. coli DXPS is notably lower than the reported Ki and most IC50 values for fosmidomycin against its target DXR in various organisms. This suggests that, on a molar basis, this compound is a highly potent inhibitor of its target enzyme.
Experimental Protocols
The determination of inhibitor potency is crucial for comparative analysis. The following are generalized methodologies for determining IC50 and Ki values, based on common experimental practices.
Determination of IC50
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Protocol:
-
Reaction Setup: Enzyme reactions are prepared with a constant, high concentration of the substrate to ensure a measurable reaction rate[15]. The reaction buffer contains the purified enzyme (e.g., DXPS or DXR), its substrates (e.g., pyruvate and GAP for DXPS; DXP for DXR), and necessary cofactors (e.g., ThDP and Mg2+ for DXPS; NADPH for DXR)[16][17].
-
Inhibitor Addition: A range of concentrations of the inhibitor (this compound or fosmidomycin) is added to the reaction mixtures[15].
-
Incubation and Measurement: The reactions are initiated and incubated at an optimal temperature. The rate of the reaction is measured over time, often by monitoring the change in absorbance of a substrate or product (e.g., the oxidation of NADPH to NADP+ for DXR can be followed at 340 nm)[17].
-
Data Analysis: The observed reaction rates are plotted against the logarithm of the inhibitor concentration. The resulting sigmoidal curve is analyzed to determine the inflection point, which corresponds to the IC50 value[15].
Determination of Ki (Inhibition Constant)
The Ki is the dissociation constant of the enzyme-inhibitor complex and is considered a more absolute measure of inhibitor potency than the IC50, as it is independent of substrate concentration[15]. For competitive inhibitors, the Ki can be determined from the IC50 value using the Cheng-Prusoff equation or through kinetic studies.
Protocol using Kinetic Analysis:
-
Varying Substrate and Inhibitor Concentrations: A series of kinetic experiments are performed. In each series, the concentration of one substrate is varied while the other substrates and the inhibitor are held at fixed concentrations. This is repeated for several different fixed concentrations of the inhibitor.
-
Measure Initial Rates: The initial reaction rates (V0) are measured for each combination of substrate and inhibitor concentrations.
-
Data Plotting: The data is plotted using methods such as the Lineweaver-Burk plot (1/V0 vs. 1/[Substrate]). For a competitive inhibitor, the lines for different inhibitor concentrations will intersect on the y-axis.
-
Ki Calculation: The apparent Michaelis constant (Km,app) is determined for each inhibitor concentration. A secondary plot of Km,app versus inhibitor concentration ([I]) will yield a straight line. The Ki can be calculated from the slope of this line or by using appropriate nonlinear regression analysis fitting to the competitive inhibition model.
Conclusion
Both this compound and fosmidomycin are potent inhibitors of the essential MEP pathway, but they achieve this by targeting different enzymes. This compound acts on the first enzyme, DXPS, with very high potency (Ki = 2.9 nM against E. coli DXPS)[3]. Fosmidomycin inhibits the subsequent enzyme, DXR, with its potency varying depending on the target organism but generally in the nanomolar to low micromolar range[6][9][10]. The choice between targeting DXPS or DXR for drug development depends on various factors, including the potential for inhibitor specificity, cell permeability, and the development of resistance. The data presented here underscores the potential of both molecules as leads for the development of novel anti-infective agents.
References
- 1. DXP Synthase (DXS) - Echelon Biosciences [echelon-inc.com]
- 2. Targeting the Unique Mechanism of Bacterial 1-deoxy-D-xylulose 5-phosphate (DXP) Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fosmidomycin, a Novel Chemotherapeutic Agent for Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amberlife.in [amberlife.in]
- 6. Fosmidomycin - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Sapphire North America [sapphire-usa.com]
- 11. researchgate.net [researchgate.net]
- 12. Over 40 Years of Fosmidomycin Drug Research: A Comprehensive Review and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DXR inhibition by potent mono- and disubstituted fosmidomycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. courses.edx.org [courses.edx.org]
- 16. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanistic Studies of 1-Deoxy-D-Xylulose-5-Phosphate Synthase from Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of DXP Synthase Inhibitors: A Guide for Researchers
While specific data for a compound designated "Dxps-IN-1" is not publicly available, this guide provides a comparative framework for evaluating the in vitro and in vivo efficacy of 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) inhibitors, crucial agents in the development of novel antimicrobial and herbicidal products.
DXPS is a key enzyme in the methylerythritol phosphate (MEP) or non-mevalonate pathway, which is essential for the biosynthesis of isoprenoids in most bacteria, parasites, and plants, but absent in humans.[1][2] This makes it an attractive target for the development of selective therapeutic and agricultural agents.[3][4] This guide synthesizes available data on various DXPS inhibitors to provide researchers with a baseline for comparison and a methodological framework for future studies.
In Vitro Efficacy of DXPS Inhibitors
The in vitro efficacy of DXPS inhibitors is typically determined by their ability to inhibit the enzymatic activity of purified DXPS or to suppress the growth of microorganisms or plant cells in culture. Key parameters include the half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC).
Below is a summary of the reported in vitro activity of several notable DXPS inhibitors.
| Compound/Class | Target Organism/Enzyme | Assay Type | IC50 | MIC | Citation |
| Fosmidomycin | Plasmodium falciparum DXP reductoisomerase | Enzyme Inhibition | - | - | [5] |
| Multidrug-resistant P. falciparum | Growth Inhibition | - | - | [5] | |
| Compound 24 | Brassica chinensis L. DXPS | Enzyme Inhibition | - | - | [4][6] |
| Brassica chinensis L. | Herbicidal Activity | - | - | [4][6] | |
| Butyl Acetylphosphonate (BAP) | Uropathogenic Escherichia coli (UPEC) | Growth Inhibition | Low millimolar | - | |
| IspD Inhibitors | Plant IspD | Enzyme Inhibition | 35 nM | - |
In Vivo Efficacy of DXPS Inhibitors
In vivo studies are critical to assess the therapeutic or herbicidal potential of DXPS inhibitors in a whole-organism context. These studies evaluate factors such as pharmacokinetics, safety, and efficacy in preventing or treating infections or in controlling plant growth.
| Compound/Class | Animal/Plant Model | Application | Outcome | Citation |
| Fosmidomycin & FR-900098 | Mice infected with Plasmodium vinckei | Malaria Treatment | Cured the mice from infection. | [5] |
| Butyl Acetylphosphonate (BAP) & pro-hpAP | Mouse model of Urinary Tract Infection (UTI) | UTI Prophylaxis | Partial protective effect, with the prodrug showing improved efficacy. | [7] |
| Compound 24 | Brassica chinensis L. (Greenhouse test) | Herbicidal Activity | 100% post-emergence and 65% pre-emergence activity at 750 g a.i./ha. | [4][6] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of evaluation, the following diagrams illustrate the non-mevalonate pathway and a general workflow for testing DXPS inhibitors.
Caption: The Non-Mevalonate (MEP) Pathway and the inhibitory action of DXPS inhibitors.
Caption: A generalized experimental workflow for the evaluation of DXPS inhibitors.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment and comparison of DXPS inhibitors. Below are outlines of key experimental methodologies.
In Vitro DXPS Enzyme Inhibition Assay
-
Enzyme Preparation: Recombinant DXPS is expressed and purified from a suitable host, such as E. coli.
-
Assay Reaction: The enzymatic reaction is typically initiated by mixing the purified DXPS with its substrates, pyruvate and D-glyceraldehyde-3-phosphate (GAP), in a suitable buffer containing cofactors like thiamine pyrophosphate (TPP) and Mg2+.[8]
-
Inhibitor Addition: The inhibitor, dissolved in an appropriate solvent, is added to the reaction mixture at varying concentrations.
-
Detection of Activity: The formation of the product, 1-deoxy-D-xylulose 5-phosphate (DXP), can be monitored. A common method is a coupled enzyme assay where DXP is converted by DXP reductoisomerase (DXR), leading to the oxidation of NADPH, which can be measured spectrophotometrically at 340 nm.[8]
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity is determined by plotting the percentage of inhibition against the inhibitor concentration.
Antimicrobial Susceptibility Testing (MIC Assay)
-
Microorganism Preparation: A standardized inoculum of the target bacterium is prepared in a suitable growth medium.
-
Inhibitor Preparation: The DXPS inhibitor is serially diluted in the growth medium in a multi-well plate.
-
Inoculation: The bacterial inoculum is added to each well containing the inhibitor dilutions.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the inhibitor that completely inhibits the visible growth of the microorganism.
In Vivo Efficacy in a Mouse Model of Infection
-
Animal Model: A relevant animal model is established, for instance, a urinary tract infection model in mice using uropathogenic E. coli.[7]
-
Infection: Animals are infected with a standardized dose of the pathogen.
-
Treatment: The DXPS inhibitor is administered to the animals at different doses and schedules (e.g., prophylactically or therapeutically). A control group receives a vehicle.
-
Efficacy Assessment: The efficacy of the treatment is evaluated by measuring relevant endpoints, such as bacterial load in the target organs (e.g., bladder, kidneys), survival rate, or clinical signs of disease.
-
Data Analysis: Statistical analysis is performed to compare the outcomes between the treated and control groups.
Conclusion
The development of potent and selective DXPS inhibitors holds significant promise for addressing the growing challenges of antimicrobial resistance and the need for new herbicides. While the specific compound "this compound" remains uncharacterized in the public domain, the comparative data and methodologies presented in this guide offer a robust framework for researchers in the field. By systematically evaluating both the in vitro and in vivo properties of novel DXPS inhibitors, the scientific community can accelerate the discovery and development of next-generation anti-infectives and crop protection agents.
References
- 1. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. Investigating inhibitors of 1-deoxy-d-xylulose 5-phosphate synthase in a mouse model of UTI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-mevalonate isoprenoid biosynthesis: enzymes, genes and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of the nonmevalonate pathway of isoprenoid biosynthesis as antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Identification of 1-Deoxy-d-Xylulose-5-Phosphate Synthase (DXPS) as an Effective Herbicide Target for the Discovery of Novel Potent Inhibitors through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating inhibitors of 1-deoxy-d-xylulose 5-phosphate synthase in a mouse model of UTI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic Studies of 1-Deoxy-D-Xylulose-5-Phosphate Synthase from Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of DXPS as the Target of Dxps-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) as the molecular target of the potent inhibitor, Dxps-IN-1. We will explore the biochemical evidence supporting this interaction and detail the genetic and cellular methodologies required for robust target validation. This guide also presents a comparison with other known DXPS inhibitors and provides detailed protocols for the key validation experiments.
Introduction to DXPS and its Inhibition
1-Deoxy-D-xylulose-5-phosphate synthase (DXPS) is a key enzyme in the methylerythritol phosphate (MEP) pathway, which is essential for the biosynthesis of isoprenoids in most bacteria, apicomplexan parasites, and plants.[1][2][3] Isoprenoids are vital for various cellular functions, including the formation of cell membranes, electron transport, and the synthesis of vitamins. The absence of the MEP pathway in humans makes DXPS an attractive target for the development of novel antimicrobial agents.[1][2][3]
This compound (also referred to as Compound 8) has emerged as a highly potent, slow-tight-binding inhibitor of Escherichia coli DXPS (EcDXPS), exhibiting a Ki value of 2.9 nM. It is a bisubstrate analog designed to mimic both the pyruvate and D-glyceraldehyde-3-phosphate (D-GAP) substrates of DXPS.
Biochemical Validation of this compound
Initial validation of a drug-target interaction relies on biochemical assays to determine the inhibitor's potency and selectivity.
Inhibitor Potency and Selectivity
This compound has been shown to be a highly potent and selective inhibitor of EcDXPS. The key to its validation lies in demonstrating its high affinity for DXPS and minimal interaction with other related enzymes, particularly other thiamine diphosphate (ThDP)-dependent enzymes.
| Inhibitor | Target Enzyme | Ki Value | Selectivity vs. Porcine PDH E1 | Reference |
| This compound (Compound 8) | E. coli DXPS | 2.9 nM | >64,000-fold | |
| Alkyl Acetylphosphonates (BAP) | Yersinia pestis DXPS | low micromolar | 60-fold | [4] |
| Ketoclomazone | E. coli DXPS | micromolar range | Showed inhibition of porcine PDH E1 | [5][6] |
Experimental Protocol: DXPS Inhibition Assay
This protocol describes a coupled-enzyme assay to determine the inhibitory activity of compounds against DXPS.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 100 mM HEPES buffer (pH 8.0), 2 mM MgCl2, 5 mM NaCl, 2.5 mM DTT, 1 mM ThDP, 200 µM NADPH, and 2 µM of the coupling enzyme, DXP reductoisomerase (IspC).
-
Enzyme and Inhibitor Addition: Add 100 nM of purified DXPS enzyme to each well. For test wells, add varying concentrations of this compound (or other inhibitors).
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for 10 minutes at 25°C to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding the substrates, 50 µM pyruvate and 500 µM D-GAP.
-
Data Acquisition: Monitor the decrease in NADPH absorbance at 340 nm over time using a plate reader. The rate of NADPH oxidation is proportional to the rate of DXP formation by DXPS.
-
Data Analysis: Calculate the initial velocities from the linear phase of the reaction. Determine the IC50 and subsequently the Ki value by fitting the data to appropriate inhibition models, such as the Morrison equation for tight-binding inhibitors.
Genetic Validation of DXPS as the Target of this compound
Genetic validation provides the most compelling evidence that the antibacterial activity of a compound is a direct result of its interaction with the intended target. This is achieved by manipulating the expression of the target gene and observing the effect on the compound's efficacy.
Comparison of Genetic Validation Methods
| Method | Principle | Advantages | Disadvantages |
| CRISPR Interference (CRISPRi) | A deactivated Cas9 (dCas9) protein guided by a single-guide RNA (sgRNA) binds to the target gene's promoter or coding region, sterically hindering transcription and leading to gene knockdown.[7][8][9][10][11] | Inducible and reversible knockdown, titratable level of gene expression, applicable to essential genes.[9] | Potential for off-target effects, requires delivery of dCas9 and sgRNA. |
| Gene Knockout | Complete removal of the target gene from the chromosome, typically using homologous recombination (e.g., lambda red recombinase) or CRISPR-Cas9-mediated gene editing.[12][13][14][15] | Permanent and complete loss of function, provides a definitive null phenotype. | Not suitable for essential genes as it is lethal. |
| Resistance Mutations | Spontaneously arising mutations in the target gene that confer resistance to the inhibitor provide strong evidence of on-target activity. | Directly links the inhibitor's mechanism of action to the target protein. | Can be time-consuming to generate and characterize, mutations may not always be in the direct binding site. |
Experimental Workflow: Genetic Validation using CRISPRi
Experimental Protocol: CRISPRi-mediated Knockdown of dxps
This protocol is adapted from the Mobile-CRISPRi system for use in E. coli.[7]
-
sgRNA Design and Cloning:
-
Design a 20-nucleotide sgRNA sequence targeting the promoter region of the dxps gene.
-
Synthesize and anneal complementary oligonucleotides encoding the sgRNA sequence.
-
Clone the annealed oligos into a suitable Mobile-CRISPRi vector containing the sgRNA scaffold.
-
-
Strain Construction:
-
Use an E. coli strain with a chromosomally integrated, inducible dCas9.
-
Introduce the Mobile-CRISPRi plasmid containing the dxps-targeting sgRNA into the dCas9-expressing strain via conjugation or transformation.
-
-
Knockdown Induction and Confirmation:
-
Culture the engineered E. coli strain in the presence of an inducer (e.g., anhydrotetracycline for the Ptet promoter) to express dCas9.
-
Quantify the level of dxps knockdown using quantitative real-time PCR (qRT-PCR) to measure mRNA levels and Western blotting to measure DXPS protein levels.
-
-
Phenotypic Analysis:
-
Determine the minimum inhibitory concentration (MIC) of this compound for both the dxps knockdown strain and a control strain (expressing a non-targeting sgRNA).
-
A significant increase in susceptibility (lower MIC) to this compound in the knockdown strain would validate that DXPS is the target.
-
Cellular Target Engagement Validation
Confirming that a drug binds to its target within a living cell is a critical step in validation. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Principle of CETSA
CETSA is based on the principle that the binding of a ligand (e.g., this compound) to its target protein (DXPS) increases the protein's thermal stability.[16][17][18] When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein at different temperatures can be quantified to assess target engagement.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Experimental Protocol: CETSA for this compound Target Engagement in E. coli
-
Cell Culture and Treatment:
-
Grow E. coli cultures to mid-log phase.
-
Treat the cells with this compound at various concentrations or with a vehicle control (DMSO) for a defined period.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using a suitable method (e.g., sonication or enzymatic lysis).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Detection of Soluble DXPS:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Separate the proteins by SDS-PAGE and perform a Western blot using an antibody specific for DXPS.
-
-
Data Analysis:
-
Quantify the band intensities for DXPS at each temperature for both the drug-treated and control samples.
-
Plot the percentage of soluble DXPS as a function of temperature to generate a melt curve. A shift in the melt curve to higher temperatures in the presence of this compound indicates target engagement.
-
Signaling Pathway Perturbation
Inhibition of DXPS is expected to disrupt the MEP pathway, leading to a depletion of downstream isoprenoid precursors.
MEP Pathway and DXPS Inhibition
Conclusion
The validation of DXPS as the target of this compound requires a multi-faceted approach. While potent and selective inhibition in biochemical assays provides strong initial evidence, genetic and cellular validation methods are indispensable for confirming on-target activity in a biological context. CRISPRi-mediated gene knockdown offers a robust and adaptable method for assessing the on-target effects of this compound in bacteria. Furthermore, CETSA provides a direct readout of target engagement in live cells. By employing these methodologies, researchers can build a compelling case for the mechanism of action of novel antimicrobial candidates like this compound, a critical step in the drug development pipeline.
References
- 1. Toward Understanding the Chemistry and Biology of 1-Deoxy-d-xylulose 5-phosphate (DXP) Synthase: A Unique Antimicrobial Target at the Heart of Bacterial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Antibacterial target DXP synthase catalyzes the cleavage of d-xylulose 5-phosphate: a study of ketose phosphate binding and the ketol transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating inhibitors of 1-deoxy-d-xylulose 5-phosphate synthase in a mouse model of UTI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.neliti.com [media.neliti.com]
- 6. Evaluation of ketoclomazone and its analogues as inhibitors of 1-deoxy- d -xylulose 5-phosphate synthases and other thiamine diphosphate (ThDP)-depend ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00083H [pubs.rsc.org]
- 7. Programmable Gene Knockdown in Diverse Bacteria Using Mobile‐CRISPRi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPRi screening reveals E. coli’s anaerobic-like respiratory adaptations to gentamicin: membrane depolarization by CpxR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morphological and Transcriptional Responses to CRISPRi Knockdown of Essential Genes in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Multi-omics Analysis of CRISPRi-Knockdowns Identifies Mechanisms that Buffer Decreases of Enzymes in E. coli Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for gene knockout – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 13. researchgate.net [researchgate.net]
- 14. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 15. Gene knockout [protocols.io]
- 16. semanticscholar.org [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Bacterial Inhibition: Dxps-IN-1 Versus Traditional Antibiotics
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. Dxps-IN-1, a targeted inhibitor of the bacterial enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), represents a promising new frontier. This guide provides a comprehensive comparison of this compound and its analogs with conventional antibiotics that employ different mechanisms of action, supported by experimental data to illuminate their relative performance.
At the heart of this comparison lies a fundamental difference in strategy. Traditional antibiotics often target broad cellular processes such as cell wall integrity, protein synthesis, or DNA replication. In contrast, this compound hones in on a specific metabolic pathway—the non-mevalonate pathway for isoprenoid biosynthesis—which is essential for many pathogenic bacteria but absent in humans, offering a potential for high selectivity and reduced off-target effects.
Quantitative Comparison of Antimicrobial Potency
The minimum inhibitory concentration (MIC) is a key metric for evaluating the effectiveness of an antimicrobial agent. The table below summarizes the MIC values of this compound analogs and various classes of antibiotics against Escherichia coli, a common and clinically significant pathogen. It is important to note that the activity of DXPS inhibitors can be highly dependent on the growth medium used in the assay.
| Antimicrobial Agent | Mechanism of Action | Target | E. coli MIC Range (µg/mL) | Reference |
| pro-hpAP (this compound analog) | Isoprenoid Biosynthesis Inhibition | 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) | ~0.015 (in minimal medium) | [1] |
| Butyl Acetylphosphonate (BAP) | Isoprenoid Biosynthesis Inhibition | 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) | ~4.9 - 33 fold lower than in rich media | [2] |
| Beta-Lactams (e.g., Ampicillin, Cefotaxime) | Cell Wall Synthesis Inhibition | Penicillin-Binding Proteins | 8 to >256 | [3][4] |
| Aminoglycosides (e.g., Gentamicin, Amikacin) | Protein Synthesis Inhibition | 30S Ribosomal Subunit | 0.25 to 512 | [5][6][7] |
| Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) | DNA Replication Inhibition | DNA Gyrase and Topoisomerase IV | 0.023 to ≥128 | [8][9][10] |
| Tetracyclines (e.g., Tetracycline, Minocycline) | Protein Synthesis Inhibition | 30S Ribosomal Subunit | 2 to 256 | [11][12] |
| Macrolides (e.g., Azithromycin, Erythromycin) | Protein Synthesis Inhibition | 50S Ribosomal Subunit | 1 to >1024 (often intrinsically resistant) | [13][14] |
Note: MIC values can vary significantly based on the specific strain of E. coli, the presence of resistance mechanisms, and the experimental conditions, particularly the composition of the growth medium. The potency of this compound analogs is notably enhanced in minimal media, which may better mimic the nutrient-limited conditions of an infection site.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.
Caption: Mechanisms of Action Comparison.
Caption: Minimum Inhibitory Concentration (MIC) Assay Workflow.
Caption: In Vivo UTI Mouse Model Workflow.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Materials:
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium (e.g., M9 minimal medium for DXPS inhibitors)
-
Antimicrobial agent stock solution
-
96-well microtiter plates
-
Sterile pipette tips and pipettors
-
Incubator (37°C)
Procedure:
-
Prepare Inoculum: Aseptically pick 3-5 isolated colonies of the bacterial strain and inoculate into 3 mL of MHB. Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Serial Dilution: Prepare a two-fold serial dilution of the antimicrobial agent in the 96-well plate using MHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.
-
Controls: Include a positive control (bacteria with no antimicrobial agent) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth)[15].
In Vivo Murine Model of Urinary Tract Infection (UTI)
Objective: To evaluate the in vivo efficacy of an antimicrobial agent in treating a UTI caused by uropathogenic E. coli (UPEC).
Materials:
-
Female mice (e.g., C57BL/6 or BALB/c)
-
Uropathogenic E. coli (UPEC) strain
-
Antimicrobial agent (this compound analog or conventional antibiotic)
-
Anesthetic
-
Catheters
-
Sterile phosphate-buffered saline (PBS)
-
Surgical instruments
-
Agar plates for bacterial enumeration
Procedure:
-
Infection: Anesthetize the mice. Introduce a catheter transurethrally into the bladder and instill a suspension of UPEC (e.g., 10⁷-10⁸ CFU in 50 µL of PBS)[15][16].
-
Treatment: At a specified time post-infection (e.g., 24 hours), begin treatment with the antimicrobial agent. The route of administration (e.g., oral gavage, subcutaneous injection) and dosing regimen will depend on the pharmacokinetic properties of the compound being tested[15]. For example, in one study, a this compound analog prodrug was administered subcutaneously[17].
-
Monitoring and Sample Collection: Monitor the mice for the duration of the experiment. At predetermined time points (e.g., 24, 48, 72 hours post-treatment), humanely euthanize the mice and aseptically collect urine, bladders, and kidneys[16][18].
-
Bacterial Load Determination: Homogenize the bladder and kidney tissues in sterile PBS. Perform serial dilutions of the urine and tissue homogenates and plate on appropriate agar plates (e.g., LB agar). Incubate the plates overnight at 37°C.
-
Data Analysis: Count the number of colonies on the plates to determine the number of colony-forming units (CFU) per mL of urine or per gram of tissue. Compare the bacterial loads in the treated groups to a vehicle-treated control group to assess the efficacy of the antimicrobial agent[18].
Synthesis of this compound Analogs (General Overview)
The synthesis of this compound and its analogs, such as butyl acetylphosphonate (BAP) and homopropargyl acetylphosphonate (pro-hpAP), typically involves multi-step organic synthesis.
-
Butyl Acetylphosphonate (BAP): The synthesis of simple alkyl acetylphosphonates like BAP is well-established. It can be prepared by reacting a trialkyl phosphite with an excess of acetyl chloride, followed by dealkylation[19].
-
Homopropargyl Acetylphosphonate (pro-hpAP) and its Prodrugs: The synthesis of more complex analogs often starts with a precursor like homopropargyl acetylphosphonate. This can then be functionalized using techniques like copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce various moieties. The prodrug strategy for these compounds involves creating peptidic enamide derivatives to enhance their uptake by bacterial cells[1][2]. Detailed synthetic procedures for these specific compounds can be found in the cited literature[17][19][20].
Conclusion
This compound and its analogs represent a novel and promising class of antibacterial agents with a distinct mechanism of action that sets them apart from conventional antibiotics. Their targeted inhibition of the bacterial DXPS enzyme, which is absent in humans, offers the potential for high selectivity and a favorable safety profile. While direct, comprehensive comparative studies with a wide range of antibiotics are still emerging, the available data indicates that this compound analogs can exhibit potent activity, particularly under conditions that mimic the host environment. The continued investigation of these compounds, including in vivo efficacy studies and head-to-head comparisons with standard-of-care antibiotics, will be crucial in determining their future role in combating bacterial infections and addressing the urgent threat of antimicrobial resistance.
References
- 1. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 2. Enamide Prodrugs of Acetyl Phosphonate Deoxy-d-xylulose-5-phosphate Synthase Inhibitors as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activities of beta-lactam antibiotics against Escherichia coli strains producing extended-spectrum beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Pharmacodynamic Study of Aminoglycosides against Pathogenic E. coli through Monte Carlo Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Fluoroquinolone-Resistant Urinary Isolates of Escherichia coli from Outpatients Are Frequently Multidrug Resistant: Results from the North American Urinary Tract Infection Collaborative Alliance-Quinolone Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms Accounting for Fluoroquinolone Resistance in Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetracycline Resistance in Escherichia coli and Persistence in the Infantile Colonic Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Macrolide Resistance and In Vitro Potentiation by Peptidomimetics in Porcine Clinical Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A Murine Model for Escherichia coli Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. journals.asm.org [journals.asm.org]
- 19. Targeting the Unique Mechanism of Bacterial 1-deoxy-D-xylulose 5-phosphate (DXP) Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting DXP synthase in human pathogens: enzyme inhibition and antimicrobial activity of butylacetylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Dxps-IN-1 and its Analogs: A Guide for Researchers
This guide provides a comprehensive comparative analysis of various analogs of 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) inhibitors, a critical target in antibacterial and herbicide development. Due to the absence of specific public data on "Dxps-IN-1," this comparison focuses on well-characterized classes of DXPS inhibitors to provide a valuable framework for researchers and drug development professionals.
Mechanism of Action: Targeting the MEP Pathway
1-Deoxy-D-xylulose 5-phosphate synthase (DXPS) is the first and rate-limiting enzyme in the methylerythritol phosphate (MEP) pathway.[1][2][3] This metabolic route is essential for the production of isoprenoids in a wide range of pathogens, including bacteria and parasites, as well as in plants.[3][4] Isoprenoids are vital for various cellular functions. Crucially, the MEP pathway is absent in humans, making DXPS an ideal target for developing selective therapeutic agents.[1][3][4]
DXPS catalyzes the formation of 1-deoxy-D-xylulose 5-phosphate (DXP) from pyruvate and D-glyceraldehyde 3-phosphate (D-GAP).[5][6][7][8] DXP serves as a precursor for the synthesis of essential vitamins like thiamin (Vitamin B1) and pyridoxal (Vitamin B6), in addition to isoprenoids.[5][9][10] DXPS inhibitors block this crucial first step, thereby disrupting the entire pathway and impeding pathogen survival or plant growth.
The development of selective DXPS inhibitors is facilitated by the enzyme's unique structural and mechanistic properties, which differ from those of similar enzymes in mammals.[5][7]
Comparative Analysis of DXPS Inhibitor Classes
Several classes of DXPS inhibitors have been synthesized and evaluated. This section compares three prominent classes: alkyl acetylphosphonates, bisubstrate analogs, and ketoclomazone analogs.
Alkyl Acetylphosphonates (AlkylAPs)
AlkylAPs function as mimics of the substrate pyruvate and are designed to selectively target the large active site of the DXPS enzyme.[5][6]
-
Butyl Acetylphosphonate (BAP): BAP is a known inhibitor of DXPS that has demonstrated antibacterial activity by impeding bacterial cell growth.[5] It has shown efficacy against uropathogenic E. coli (UPEC) and has been evaluated in mouse models of urinary tract infections (UTIs), where it exhibited a partial protective effect.[9]
-
Homopropargyl Acetylphosphonate (pro-hpAP): This prodrug analog of alkyl acetylphosphonates has shown superior potency against UPEC in urine cultures when compared to BAP.[9] It also demonstrated favorable exposure in the urinary tract and improved efficacy in a mouse UTI model.[9]
Bisubstrate Analogs
These inhibitors are engineered to mimic the ternary complex of the enzyme with both of its substrates, allowing them to occupy both the pyruvate and D-GAP binding sites.[6][8] This approach has yielded highly potent and selective compounds.
-
d-PheTrAP: This is a slow, tight-binding inhibitor of E. coli DXPS, with a reported Ki* of 90 ± 10 nM.[8] It demonstrates remarkable selectivity, being over 15,000 times more selective for DXPS than for the mammalian pyruvate dehydrogenase (PDH).[8] It is important to note that the potency of such analogs can be species-dependent.[11]
-
gem-Dibenzyl Glycine Moiety Analog (Compound 8): This compound is a potent, low nanomolar inhibitor of E. coli DXPS that exhibits slow, tight-binding inhibition.[6]
Ketoclomazone and its Analogs
Ketoclomazone is an established DXPS inhibitor with known herbicidal and antibacterial properties.[3]
-
Ketoclomazone and its Ring-Opened Form: Both forms of this compound are effective inhibitors of E. coli DXPS.[3] However, they have also been shown to inhibit the E1 subunit of pyruvate dehydrogenase, suggesting a potential for off-target effects that could be a consideration in drug development.[3]
Quantitative Data Summary
The following table summarizes the available quantitative data for representative DXPS inhibitor analogs.
| Inhibitor Class | Analog | Target Organism/Enzyme | Potency (Ki* or other) | Selectivity | Reference |
| Bisubstrate Analog | d-PheTrAP | E. coli DXPS | 90 ± 10 nM | >15,000-fold over mammalian PDH | [8] |
| Bisubstrate Analog | D-phenylalanine triazol acetyl phosphonate (D-PheTrAP) | E. coli DXPS R478A mutant | >30-fold loss in potency | Not specified | [12] |
| Oxime Analog | Compound 1 | E. coli DXPS WT | Ki = 15.7 ± 0.4 µM | Uncompetitive mode of inhibition | [12] |
| Oxime Analog | Compound 1 | E. coli DXPS R99A mutant | Ki = 30 ± 1 µM (~6-fold reduction) | Uncompetitive mode of inhibition | [12] |
Experimental Protocols
The IspC-coupled assay is a widely used method for determining the enzymatic activity of DXPS and for evaluating the potency of its inhibitors.
Principle: The assay measures the activity of DXPS by coupling it to the subsequent enzyme in the MEP pathway, DXP reductoisomerase (IspC). IspC utilizes the DXP produced by DXPS and, in the process, oxidizes NADPH to NADP+. The rate of DXPS activity is therefore directly proportional to the rate of NADPH depletion, which can be monitored by the decrease in absorbance at 340 nm.
Methodology:
-
Reactions are typically conducted in a 96-well plate format at a controlled temperature.[7]
-
The reaction mixture is prepared containing buffer (e.g., 100 mM HEPES, pH 8.0), MgCl₂, ThDP, the DXPS enzyme, the coupling enzyme IspC, and NADPH.[7]
-
The inhibitor, at varying concentrations, is added to the mixture.
-
The reaction is initiated by the addition of the DXPS substrates, pyruvate and D-GAP.[7]
-
The absorbance at 340 nm is measured over time to determine the rate of NADPH oxidation.
-
Inhibition constants such as IC₅₀ and Kᵢ are calculated by analyzing the reaction rates at different inhibitor and substrate concentrations.[12]
Visualizations
The following diagrams illustrate the MEP pathway and a general workflow for the discovery of DXPS inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional Identification of 1-Deoxy-d-Xylulose-5-Phosphate Synthase (DXPS) as an Effective Herbicide Target for the Discovery of Novel Potent Inhibitors through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of ketoclomazone and its analogues as inhibitors of 1-deoxy- d -xylulose 5-phosphate synthases and other thiamine diphosphate (ThDP)-depend ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00083H [pubs.rsc.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. DXP Synthase Function in a Bacterial Metabolic Adaptation and Implications for Antibacterial Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Revealing Donor Substrate-Dependent Mechanistic Control on DXPS, an Enzyme in Bacterial Central Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the Unique Mechanism of Bacterial 1-deoxy-D-xylulose 5-phosphate (DXP) Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating inhibitors of 1-deoxy-d-xylulose 5-phosphate synthase in a mouse model of UTI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toward Understanding the Chemistry and Biology of 1-Deoxy-d-xylulose 5-phosphate (DXP) Synthase: A Unique Antimicrobial Target at the Heart of Bacterial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bisubstrate Analog Inhibitors of DXP Synthase Show Species Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Dxps-IN-1: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals handling novel chemical compounds, ensuring proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for "Dxps-IN-1" are not publicly available, this guide provides a comprehensive framework for its safe management and disposal based on established laboratory chemical waste guidelines. The primary directive is to always consult the Safety Data Sheet (SDS) for any chemical and adhere to your institution's specific Environmental Health and Safety (EHS) protocols.
Essential Steps for Proper Chemical Disposal
The proper disposal of any laboratory chemical, including what is presumed to be an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), involves a systematic approach to prevent harm to personnel and the environment. The following procedure outlines the necessary steps to ensure safe and compliant disposal.
Step 1: Identify Chemical Hazards through the Safety Data Sheet (SDS) The SDS is the most critical document for determining the appropriate disposal method. It contains detailed information about the chemical's properties, hazards, and required safety precautions. If an SDS for this compound is not readily available, it is imperative to obtain it from the manufacturer or synthesizing laboratory. Key sections to review for disposal information include "Hazards Identification," "Handling and Storage," and "Disposal Considerations."
Step 2: Segregate Chemical Waste Proper segregation is fundamental to safe chemical waste management. Never mix incompatible chemicals, as this can lead to violent reactions, the generation of toxic gases, or fire.[1][2][3] Waste should be collected in separate, clearly labeled containers.
Data Presentation: Chemical Waste Segregation Guidelines
| Waste Category | Examples | Incompatible with | Storage Container |
| Halogenated Organic Solvents | Dichloromethane, Chloroform | Non-halogenated solvents, strong oxidizers | Glass or appropriate plastic |
| Non-Halogenated Organic Solvents | Acetone, Ethanol, Hexanes | Halogenated solvents, strong oxidizers | Glass or appropriate plastic |
| Acids | Hydrochloric Acid, Sulfuric Acid | Bases, cyanides, sulfides, organic compounds | Glass (avoid metal)[1][2] |
| Bases | Sodium Hydroxide, Potassium Hydroxide | Acids | Plastic is preferred[4] |
| Oxidizers | Sodium Nitrate, Hydrogen Peroxide | Reducing agents, flammable and combustible materials | Glass or compatible plastic |
| Toxic Metals (Heavy Metals) | Mercury, Lead, Cadmium compounds | --- | Clearly labeled, sealed containers |
Step 3: Utilize Appropriate Waste Containers Chemical waste must be stored in containers that are compatible with the chemical to prevent leaks and reactions.[1] Containers should be in good condition, have tight-fitting lids, and be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., flammable, corrosive, toxic).[2] The original container is often a suitable choice for waste accumulation.[2]
Step 4: Adhere to Satellite Accumulation Area (SAA) Requirements Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[2][4] These areas must be at or near the point of generation and under the control of the laboratory personnel. Key requirements for SAAs include:
-
A maximum of 55 gallons of hazardous waste may be stored in an SAA.[4]
-
For acutely toxic wastes (P-listed), the limit is one quart of liquid or one kilogram of solid.[4]
-
Waste containers must be kept closed except when adding waste.[3][4]
-
The SAA should be inspected weekly for leaks.[2]
Step 5: Arrange for Waste Pickup and Disposal Once a waste container is full, or if the laboratory will no longer be generating that type of waste, a pickup must be scheduled with your institution's EHS department or a licensed hazardous waste disposal company.[4] Do not dispose of hazardous chemicals down the drain unless explicitly permitted by your institution's EHS for specific, non-hazardous substances.[4][5]
Experimental Protocols: A General Framework
While specific experimental protocols involving this compound are not available, the disposal procedure itself can be considered a critical laboratory protocol.
Protocol for the Disposal of a Non-Acutely Hazardous Chemical Waste
-
Personnel Protective Equipment (PPE): Don appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Waste Collection: In a designated SAA, use a funnel to transfer the chemical waste from your experimental apparatus into a properly labeled and compatible waste container.
-
Container Sealing: Securely close the lid of the waste container immediately after adding the waste.
-
Log Entry: If required by your laboratory's procedures, record the type and approximate amount of waste added to the container in a logbook.
-
Full Container Management: When the container is full (leaving some headspace for expansion), ensure the label is complete and accurate. Move the full container to the designated holding area within the SAA if applicable.
-
Request for Disposal: Contact your institution's EHS department to request a pickup of the full hazardous waste container. Provide them with all necessary information about the waste.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of a laboratory chemical like this compound.
A flowchart illustrating the general procedure for laboratory chemical waste disposal.
By adhering to these general yet crucial guidelines, and by prioritizing consultation with your institution's safety professionals, you can ensure that the disposal of this compound and other laboratory chemicals is managed in a manner that is safe, compliant, and environmentally responsible.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
